4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPFCDRFZLRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646884 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-36-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, predicted analytical data, and the logical workflow for its structural verification.
Chemical Structure and Properties
This compound, also known as 4-bromo-7-azaindole-3-carboxylic acid, possesses a fused pyrrolopyridine bicyclic core. The presence of a bromine atom at position 4 and a carboxylic acid group at position 3 dictates its chemical reactivity and potential as a scaffold in drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 241.04 g/mol | --INVALID-LINK-- |
| CAS Number | 1000340-36-2 | --INVALID-LINK-- |
| Appearance | Predicted: Powder | --INVALID-LINK-- |
Synthesis Pathway
Experimental Protocols (Predicted)
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)
This protocol is based on the synthesis of the precursor compound.
-
Reaction: Bromination of 1H-pyrrolo[2,3-b]pyridine.
-
Reagents and Solvents: 1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS), Acetic Acid, Sodium Acetate.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in acetic acid.
-
Add sodium acetate to the solution.
-
Slowly add a solution of NBS in acetic acid at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Target Compound)
This proposed protocol involves a two-stage C-3 functionalization.
-
Reaction: Vilsmeier-Haack formylation followed by oxidation.
-
Reagents and Solvents: 4-Bromo-1H-pyrrolo[2,3-b]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), an oxidizing agent (e.g., potassium permanganate or silver nitrate), Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Formylation:
-
Cool a solution of DMF to 0°C and slowly add POCl₃ to form the Vilsmeier reagent.
-
Add a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion.
-
Quench the reaction by pouring it onto ice and neutralizing with sodium hydroxide.
-
Extract the intermediate, 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with an appropriate solvent.
-
-
Oxidation:
-
Dissolve the intermediate aldehyde in a suitable solvent (e.g., acetone or aqueous base).
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Work up the reaction mixture to remove the oxidant byproducts.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
-
Structure Elucidation
The structure of this compound would be confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight of the compound.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 241.96, 243.96 (approx. 1:1 ratio due to Br isotopes) |
| [M-H]⁻ | 239.95, 241.95 (approx. 1:1 ratio due to Br isotopes) |
| [M-COOH]⁺ | 195.96, 197.96 (approx. 1:1 ratio due to Br isotopes) |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy would identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~3200 | N-H (Pyrrole) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1470 | C=C, C=N (Aromatic Rings) | Stretching |
| ~1250 | C-O (Carboxylic Acid) | Stretching |
| ~600-500 | C-Br | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the known data for 4-bromo-1H-pyrrolo[2,3-b]pyridine and the expected electronic effects of the C-3 carboxylic acid group.
Table 4: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~12.0 | br s | 1H | N1-H |
| ~8.3 | d | 1H | H-6 |
| ~8.2 | s | 1H | H-2 |
| ~7.4 | d | 1H | H-5 |
Table 5: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~148 | C-7a |
| ~145 | C-6 |
| ~130 | C-2 |
| ~128 | C-3a |
| ~120 | C-5 |
| ~115 | C-4 |
| ~105 | C-3 |
X-ray Crystallography (Hypothetical)
Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms. While no experimental data is currently available, such an analysis would be the definitive method for structural confirmation.
Conclusion
The structural elucidation of this compound can be confidently approached through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While experimental data for the final compound is not yet widely published, the predictions based on the known precursor and analogous structures provide a solid framework for its identification and characterization. This technical guide serves as a valuable resource for researchers working with this and related heterocyclic scaffolds.
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-7-azaindole-3-carboxylic acid and its Analogs
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] Its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for the design of potent and selective inhibitors.[1][2][3][4] The substitution at various positions of the 7-azaindole ring system allows for the fine-tuning of its pharmacological and physicochemical properties.
Physicochemical Data of Related Compounds
To approximate the properties of 4-bromo-7-azaindole-3-carboxylic acid, the available data for its constituent parts—the brominated azaindole core and the carboxylated azaindole—are presented below.
Table 1: Physicochemical Properties of 4-bromo-7-azaindole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [5][6][7] |
| Molecular Weight | 197.03 g/mol | [5][6][7] |
| Physical State | Solid | [5] |
| Melting Point | 178-183 °C | [5][7] |
| Solubility | No quantitative data available. Described as having moderate solubility in common organic solvents. | |
| pKa | Data not available. The pKa of the parent 7-azaindole is 4.59.[8] | |
| LogP | Data not available. | |
| CAS Number | 348640-06-2 | [5][7] |
Table 2: Physicochemical Properties of 7-azaindole-3-carboxylic acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [9] |
| Molecular Weight | 162.15 g/mol | [9] |
| Physical State | Solid | |
| Melting Point | 205-209 °C | [10] |
| Solubility | Slightly soluble in water. | [10] |
| pKa | Data not available. | |
| LogP | Data not available. | |
| CAS Number | 156270-06-3 | [9] |
Experimental Protocols
Below are detailed methodologies for determining key physicochemical properties of small molecules like 4-bromo-7-azaindole-3-carboxylic acid.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.
-
Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
-
Determination of Solubility
Aqueous and organic solubility are critical for drug development.
-
Apparatus: Analytical balance, vials, shaker or vortex mixer, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method (e.g., HPLC-UV) against a calibration curve to determine the concentration of the dissolved compound.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at different pH values.
-
Apparatus: Calibrated pH meter with an electrode, a burette, a stirrer, and a beaker.
-
Procedure (Potentiometric Titration): [11][12]
-
A known amount of the carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).[11]
-
The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[12]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is determined from the steepest part of the curve. The volume of titrant at the half-equivalence point corresponds to the pH at which the acid is 50% ionized, and this pH is equal to the pKa.[13]
-
Determination of Partition Coefficient (LogP/LogD)
LogP (for neutral compounds) and LogD (for ionizable compounds at a specific pH) measure the lipophilicity of a molecule.
-
Apparatus: Vials, shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method): [14][15][16][17]
-
A buffered aqueous phase (e.g., phosphate buffer at pH 7.4 for LogD) and an immiscible organic solvent (typically n-octanol) are pre-saturated with each other by vigorous mixing followed by separation.[15]
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a vial at a specific volume ratio.
-
The vial is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
-
Mandatory Visualizations
General Synthetic Workflow for 3-Substituted 7-Azaindoles
The following diagram illustrates a common synthetic route for accessing 3-substituted 7-azaindole derivatives.
Caption: General synthetic workflow for 7-azaindole-3-carboxylic acid.
Signaling Pathway Interaction: 7-Azaindole as a Kinase Hinge Binder
The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors. The diagram below illustrates this key interaction.
Caption: 7-Azaindole scaffold as a competitive inhibitor at the kinase ATP binding site.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-ブロモ-7-アザインドール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. web.williams.edu [web.williams.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS number lookup
CAS Number: 1000340-36-2
For correspondence: This document is a summary of publicly available data.
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and extrapolates potential properties and applications based on the well-studied 7-azaindole scaffold. The core structure, 1H-pyrrolo[2,3-b]pyridine, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. This document aims to serve as a foundational resource for scientists and professionals engaged in the synthesis and evaluation of novel small molecules for therapeutic applications.
Introduction
This compound belongs to the 7-azaindole class of compounds, which are bicyclic heteroaromatic systems isosteric to indole. The introduction of a nitrogen atom in the six-membered ring significantly modulates the electronic properties of the molecule, influencing its biological activity and pharmacokinetic profile. The bromo and carboxylic acid substituents at the 4 and 3 positions, respectively, offer versatile handles for chemical modification, making this compound a potentially valuable building block in synthetic and medicinal chemistry.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated for their therapeutic potential, particularly as inhibitors of protein kinases. The general structure of these compounds allows for interaction with the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer and inflammation. While specific biological data for this compound is not widely reported, its structural similarity to known kinase inhibitors suggests potential activity in this area.
Physicochemical Properties
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes basic properties obtained from chemical supplier databases.[1]
| Property | Value | Source |
| CAS Number | 1000340-36-2 | Chemical Supplier Databases |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥95% | [1] |
Synthesis and Derivatization
Hypothetical Synthetic Workflow:
The following diagram illustrates a generalized synthetic workflow that could potentially be adapted for the synthesis of the target compound, based on common organic chemistry transformations for this class of heterocycles.
Caption: A potential synthetic pathway for this compound.
This workflow is a conceptual representation and would require experimental optimization of reagents and reaction conditions.
Potential Biological Activity and Signaling Pathways
While no specific biological studies for this compound have been identified, the 7-azaindole scaffold is a well-established pharmacophore in kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.
Potential Kinase Inhibition Signaling Pathway:
The diagram below illustrates the general mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, a likely area of application for derivatives of the target compound.
Caption: Generalized mechanism of kinase inhibition by a 7-azaindole derivative.
Experimental Protocols (Exemplary)
As no specific experimental protocols for this compound are available, this section provides an exemplary protocol for a general kinase inhibition assay that could be used to evaluate the activity of this compound.
Kinase Inhibition Assay (General Protocol):
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add the recombinant kinase and its substrate to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation or ADP produced using an appropriate detection method and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound (CAS 1000340-36-2) is a chemical entity with potential applications in drug discovery, particularly in the development of kinase inhibitors. The lack of extensive public data on its synthesis and biological activity highlights an opportunity for further research. Future studies should focus on developing and publishing a robust synthetic route, characterizing its physicochemical properties in detail, and screening it against a panel of kinases to determine its biological activity and potential therapeutic targets. Such research would be valuable for the medicinal chemistry community and could lead to the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural features and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The structure of this compound combines a 7-azaindole core with a bromine substituent and a carboxylic acid group. These features will dictate its spectroscopic behavior.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (Pyrrole N-H) | 11.0 - 13.0 | br s | - | Chemical shift can be broad and is dependent on solvent and concentration. |
| H2 (Pyrrole C-H) | ~8.0 - 8.5 | s | - | Expected to be a singlet. |
| H5 (Pyridine C-H) | ~8.3 - 8.6 | d | ~5.0 | Coupled to H6. |
| H6 (Pyridine C-H) | ~7.3 - 7.6 | d | ~5.0 | Coupled to H5. |
| Carboxyl O-H | 12.0 - 14.0 | br s | - | Very broad signal, may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~125 - 130 | |
| C3 | ~110 - 115 | |
| C3a | ~145 - 150 | |
| C4 | ~115 - 120 | Carbon bearing the bromine atom. |
| C5 | ~140 - 145 | |
| C6 | ~120 - 125 | |
| C7a | ~148 - 152 | |
| Carboxyl C=O | ~165 - 175 | The chemical shift is influenced by hydrogen bonding.[1][2] |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very characteristic broad absorption due to hydrogen bonding.[1][2][3] |
| N-H (Pyrrole) | 3200 - 3400 | Medium, Sharp | |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Position depends on dimerization and conjugation.[1][2][3] |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong | Fingerprint region with multiple bands. |
| C-Br | 500 - 600 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 240/242 | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom.[4] |
| [M-H₂O]⁺ | 222/224 | Loss of water from the carboxylic acid. |
| [M-COOH]⁺ | 195/197 | Loss of the carboxylic acid group. |
| [M-Br]⁺ | 161 | Loss of the bromine atom. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted for a 400 MHz NMR spectrometer and is suitable for azaindole derivatives.[5]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
3. ¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-200 ppm.
4. Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
This protocol is for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
1. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
3. Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
This protocol is for obtaining a mass spectrum using Electrospray Ionization (ESI).
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
The mass range should be set to scan from m/z 50 to 500.
3. Data Analysis:
-
Identify the molecular ion peak and observe the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[4]
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of water or the carboxylic acid group.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Experimental verification is recommended to confirm these predicted data.
References
The Ascendant Role of Halogenated 7-Azaindoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous potent and selective therapeutic agents. The strategic incorporation of halogen atoms onto this bicyclic heterocycle has proven to be a particularly fruitful approach for modulating biological activity, enhancing target affinity, and improving pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of halogenated 7-azaindoles, with a focus on their role as kinase inhibitors in oncology. We present a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and a visual representation of their impact on key signaling pathways.
Quantitative Analysis of Biological Activity
The inhibitory potency of halogenated 7-azaindole derivatives has been extensively evaluated against a panel of protein kinases and cancer cell lines. The following tables summarize key quantitative data, primarily IC50 values, to facilitate a comparative analysis of these compounds.
Table 1: Inhibitory Activity of Halogenated 7-Azaindole Derivatives against Protein Kinases
| Compound ID | Halogen Substitution | Target Kinase | IC50 (nM) | Reference |
| PLX4720 | 3-chloro, 5-fluoro | B-Raf (V600E) | 13 | [1] |
| Compound 8g | - | CDK9/CyclinT | >10,000 | [2] |
| Compound 8h | - | CDK9/CyclinT | 8,900 | [2] |
| Compound 8i | - | CDK9/CyclinT | >10,000 | [2] |
| Compound 8l | - | Haspin | 14 | [2] |
| Compound 8g | - | Haspin | 2,100 | [2] |
| Compound 8h | - | Haspin | 1,100 | [2] |
| Compound 8i | - | Haspin | 290 | [2] |
| Compound 6 | - | FLT3 | 18 | [3] |
| Compound 9 | - | FLT3 | pIC50 = 9.49 ± 0.08 | [3] |
Table 2: Anticancer Activity of Halogenated 7-Azaindole Derivatives in Cell-Based Assays
| Compound ID | Halogen Substitution | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| cis-[PtCl2(3ClHaza)2] | 3-chloro | HOS (osteosarcoma) | MTT | 3.8 | [4] |
| cis-[PtCl2(3ClHaza)2] | 3-chloro | MCF7 (breast adenocarcinoma) | MTT | 3.4 | [4] |
| cis-[PtCl2(3ClHaza)2] | 3-chloro | LNCaP (prostate adenocarcinoma) | MTT | 2.5 | [4] |
| Compound 8e | 5-fluoro | CCRF-CEM (leukemia) | GI50 | log10GI50 = -5.68 | [5] |
| Compound 8e | 5-fluoro | HL-60(TB) (leukemia) | GI50 | log10GI50 = -6.09 | [5] |
| Compound 8e | 5-fluoro | K-562 (leukemia) | GI50 | log10GI50 = -5.77 | [5] |
| Compound 8e | 5-fluoro | RPMI-8226 (leukemia) | GI50 | log10GI50 = -5.89 | [5] |
| 7-AID | - | HeLa (cervical carcinoma) | MTT | 16.96 | [6] |
| 7-AID | - | MCF-7 (breast cancer) | MTT | 14.12 | [6] |
| 7-AID | - | MDA MB-231 (breast cancer) | MTT | 12.69 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly employed in the evaluation of halogenated 7-azaindole derivatives.
Synthesis of Halogenated 7-Azaindoles
The synthesis of halogenated 7-azaindoles can be achieved through various methods. A common strategy involves the initial construction of the 7-azaindole core followed by regioselective halogenation.
General Procedure for Suzuki-Miyaura Cross-Coupling to Introduce Aryl Groups:
A mixture of the halogenated 7-azaindole (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (5 mol%), a phosphine ligand like SPhos (5 mol%), and a base, typically cesium carbonate (2 equivalents), is prepared in a suitable solvent system like toluene/ethanol (1:1). The reaction mixture is then heated in a sealed tube until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Following completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired arylated 7-azaindole.[7]
General Procedure for Halogenation:
Halogenation of the 7-azaindole core can be performed using various reagents. For instance, iodination at the C3 position can be achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide in a solvent such as dichloromethane.[7] Chlorination at the C4 position can be accomplished by first forming the N-oxide of the 7-azaindole using an oxidizing agent like hydrogen peroxide, followed by treatment with phosphorus oxychloride (POCl3).[8]
In Vitro Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is a crucial step in their characterization. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
General Protocol for ADP-Glo™ Kinase Assay (Adapted for B-RAF, Src, and FLT3): [8][9][10]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer appropriate for the specific kinase (e.g., for FLT3: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]
-
Dilute the kinase (e.g., B-RAF, Src, FLT3) and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the target kinase.
-
Prepare serial dilutions of the test compound (halogenated 7-azaindole) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
General Protocol for MTT Assay:
-
Cell Seeding:
-
Seed the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the halogenated 7-azaindole derivatives for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
-
MTT Incubation:
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 or GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell viability or growth.
-
Signaling Pathways and Mechanisms of Action
Halogenated 7-azaindoles exert their biological effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. As potent kinase inhibitors, they can block the phosphorylation cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.
B-RAF/MEK/ERK Signaling Pathway
The B-RAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival.[7][13] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the development of various cancers, including melanoma.[1] Halogenated 7-azaindoles, such as vemurafenib (PLX4032), are designed to specifically inhibit the mutated B-RAF kinase, thereby blocking downstream signaling to MEK and ERK and inhibiting cancer cell proliferation.[14][15]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[16][17][18] Overexpression and/or constitutive activation of Src are frequently observed in various human cancers and are associated with tumor progression and metastasis. Halogenated 7-azaindoles can inhibit Src kinase activity, thereby disrupting these oncogenic signaling cascades.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells.[19][20][21][22][23] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to its constitutive activation and are among the most common genetic alterations in acute myeloid leukemia (AML), correlating with a poor prognosis. Halogenated 7-azaindoles have been developed as potent inhibitors of mutated FLT3, offering a targeted therapeutic strategy for this aggressive leukemia.
Structure-Activity Relationships (SAR)
The biological activity of halogenated 7-azaindoles is profoundly influenced by the nature, position, and number of halogen substituents, as well as by the functional groups at other positions of the azaindole ring.
-
Hinge-Binding Motif: The 7-azaindole core itself is an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[14][24]
-
Role of Halogens: Halogen atoms can modulate the electronic properties of the aromatic system, influence the conformation of the molecule, and form halogen bonds with the protein target, thereby enhancing binding affinity and selectivity. The position of the halogen is critical; for instance, substitutions at the C3, C4, and C5 positions have been shown to significantly impact potency against various kinases.
-
Substitutions at Other Positions: The introduction of various substituents at other positions of the 7-azaindole scaffold is a key strategy for optimizing potency, selectivity, and drug-like properties. For example, in the development of Trk inhibitors, varying the functional groups at the 3 and 5 positions of the 7-azaindole scaffold led to the identification of potent inhibitors with desirable cellular activity.[25] A review of the SAR of 7-azaindole analogs as anticancer agents highlights that positions 1, 3, and 5 are the most active sites for modification, with alkyl, aryl carboxamide, and heterocyclic ring substitutions being particularly successful.[26]
Conclusion
Halogenated 7-azaindoles represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and selectively inhibit key protein kinases, coupled with the tunability of their physicochemical properties through halogenation and other substitutions, makes them a compelling scaffold for future drug discovery efforts. The data, protocols, and mechanistic insights presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Kinase activity assays Src and CK2 [protocols.io]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 14. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. Its ability to mimic the indole nucleus while offering distinct hydrogen bonding capabilities has made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the applications of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Therapeutic Applications and Biological Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully incorporated into inhibitors of various enzymes and modulators of several receptors. Its derivatives have shown significant promise in oncology, inflammation, and neurology. The inherent structural features of the 7-azaindole ring system allow for strategic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition in Oncology
A primary area of application for 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The scaffold serves as an effective hinge-binding motif, a critical interaction for inhibiting kinase activity.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively[1][2][3]. This compound also inhibited breast cancer cell proliferation and induced apoptosis[1][2][3].
-
c-Met and ALK Inhibitors: The c-Met proto-oncogene is another key target in cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against c-Met and Anaplastic Lymphoma Kinase (ALK). Compound 9 from a reported series showed strong c-Met kinase inhibition with an IC50 of 22.8 nM[4].
-
Other Kinase Targets: The versatility of the scaffold extends to other kinases, including Traf-2- and NCK-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Polo-like kinase 4 (PLK4), and Cyclin-dependent kinase 8 (CDK8). Potent TNIK inhibitors with IC50 values below 1 nM have been discovered[5]. In the context of CDK8, a key colorectal oncogene, a derivative was identified with an IC50 value of 48.6 nM, which was found to indirectly inhibit β-catenin activity[6].
Phosphodiesterase 4B (PDE4B) Inhibition
In the realm of inflammatory diseases, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). Compound 11h from a synthesized series exhibited a notable inhibitory activity with an IC50 of 0.14 μM and demonstrated a 6-fold selectivity over PDE4D[7]. This compound also significantly inhibited the release of the pro-inflammatory cytokine TNF-α[7].
Other Therapeutic Areas
The biological activities of 7-azaindole derivatives are not limited to kinase and phosphodiesterase inhibition. They have also been investigated for their potential as:
-
Antifungal Agents: Exhibiting considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast[8].
-
Analgesic and Hypotensive Agents: Some derivatives have shown significant analgesic activity in thermal stimuli tests and a slight fall in blood pressure in normotensive rats[9][10].
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: A series of 7-azaindoles have been explored as potential partial agonists of the α4β2 nAChR, with compound (+)-51 showing a high binding affinity (Ki = 10 nM)[11].
Quantitative Biological Data
The following tables summarize the quantitative data for key 1H-pyrrolo[2,3-b]pyridine derivatives across various biological targets.
| Compound | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| 4h | FGFR1 | 7 nM | Enzyme Assay | [1][2][3] |
| FGFR2 | 9 nM | Enzyme Assay | [1][2][3] | |
| FGFR3 | 25 nM | Enzyme Assay | [1][2][3] | |
| FGFR4 | 712 nM | Enzyme Assay | [1][2][3] | |
| 11h | PDE4B | 0.14 μM | Enzyme Assay | [7] |
| Compound 9 | c-Met | 22.8 nM | Enzyme Assay | [4] |
| MKN-45 | 329 nM | Cell-based Assay | [4] | |
| EBC-1 | 479 nM | Cell-based Assay | [4] | |
| TNIK Inhibitors | TNIK | < 1 nM | Enzyme Assay | [5] |
| CDK8 Inhibitor | CDK8 | 48.6 nM | Enzyme Assay | [6] |
| (+)-51 | α4β2 nAChR | 10 nM (Ki) | Rat Brain Neuronal Nicotinic Receptor Affinity Assay | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
A common synthetic route to certain 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde, followed by reduction.
Step 1: Condensation To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, an R-substituted aldehyde is added. The reaction mixture is heated, for example, at 50 °C, to yield the intermediate compounds.
Step 2: Reduction The intermediate from Step 1 is then subjected to a reduction reaction. This can be achieved using triethylsilane and trifluoroacetic acid in acetonitrile at reflux, furnishing the final 1H-pyrrolo[2,3-b]pyridine derivatives[3].
Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 4-chloro derivative, a key intermediate for further elaboration, can be achieved as follows:
-
To a stirred solution of the starting pyrrolopyridinone in DMF at 52 °C, methanesulfonyl chloride is added dropwise.
-
The reaction mixture is then heated to 72 °C for 2 hours.
-
After completion, the reaction mixture is poured over crushed ice and neutralized with a 5 M NaOH solution.
-
The resulting solid is filtered and dried under a vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine[12].
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro enzyme assay.
-
The kinase, substrate, and ATP are prepared in a reaction buffer.
-
The test compounds are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays like the MTT or SRB assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the cell viability is determined using a suitable reagent (e.g., MTT).
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated.
Visualizing the Science: Signaling Pathways and Workflows
Understanding the mechanism of action and the drug discovery process can be enhanced through visual diagrams.
Caption: Simplified FGFR signaling cascade upon ligand binding.
Caption: General workflow for drug discovery using the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: Mechanism of action of a CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry. Its proven success in targeting a wide range of biological molecules, particularly kinases, underscores its importance in the development of novel therapeutics. The ongoing exploration of this scaffold, coupled with rational drug design and advanced synthetic methodologies, promises to yield even more potent and selective drug candidates in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
- 11. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Core Scaffold in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a substituted 7-azaindole, has emerged as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its rigid bicyclic structure and strategic placement of reactive functional groups make it an ideal scaffold for developing potent and selective modulators of key signaling pathways implicated in a variety of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this important molecule, with a focus on its role in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways are presented to aid researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. Kinases are a class of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The introduction of a bromine atom at the 4-position and a carboxylic acid at the 3-position of the 7-azaindole core, yielding this compound, provides medicinal chemists with a versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore the chemical space around the scaffold. The carboxylic acid provides a convenient point for amide bond formation, allowing for the attachment of various side chains that can interact with specific residues within the kinase active site, thereby influencing potency and selectivity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1000340-36-2 | Commercial Suppliers |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem |
| Molecular Weight | 241.04 g/mol | PubChem |
| Appearance | Off-white to yellow powder | Commercial Suppliers |
| Purity | Typically ≥95% | Commercial Suppliers |
Synthesis and Discovery
The general synthetic strategy involves the initial construction of the 4-bromo-1H-pyrrolo[2,3-b]pyridine core, followed by carboxylation at the 3-position.
Synthesis of the 4-Bromo-1H-pyrrolo[2,3-b]pyridine Core
A common method for the synthesis of the 4-bromo-7-azaindole core starts from 1H-pyrrolo[2,3-b]pyridine-7-oxide.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add methanesulfonic anhydride (Ms₂O) (2.0 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by diluting with water.
-
Adjust the pH to 7 with solid sodium hydroxide.
-
Add more water to induce precipitation and cool the suspension to 5°C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Carboxylation of the 4-Bromo-1H-pyrrolo[2,3-b]pyridine Core
The introduction of the carboxylic acid group at the C3 position is a critical step. While a specific protocol for the target molecule is not detailed in the available literature, analogous transformations on the 7-azaindole scaffold typically involve electrophilic substitution or metal-catalyzed carboxylation strategies. A plausible route would involve protection of the pyrrole nitrogen, followed by directed lithiation at C3 and subsequent quenching with carbon dioxide.
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in the immune system, and its aberrant activation is implicated in numerous autoimmune and inflammatory diseases.[2]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.
References
Unveiling the Therapeutic Potential: 4-Bromo-7-azaindole-3-carboxylic Acid and its Derivatives as Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of several clinically successful drugs. This technical guide focuses on the potential biological targets of a specific, functionalized member of this family: 4-bromo-7-azaindole-3-carboxylic acid. While direct biological activity data for this precise molecule remains limited in publicly available literature, extensive research on its close derivatives strongly points towards a significant potential for kinase inhibition, with a particular emphasis on the c-Met proto-oncogene, a receptor tyrosine kinase. This document will delve into the established biological targets of closely related 7-azaindole derivatives, provide detailed experimental protocols for relevant assays, and present signaling pathways and experimental workflows in a clear, visual format to guide further research and development efforts.
The Kinase Inhibition Landscape of 7-Azaindole Derivatives
The 7-azaindole core is a key pharmacophore in a multitude of kinase inhibitors. The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and enabling strong binding to the kinase hinge region. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 3-position of the 7-azaindole ring, as in the molecule of interest, provides versatile handles for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.
While direct experimental data for 4-bromo-7-azaindole-3-carboxylic acid is scarce, numerous studies have highlighted the potent inhibitory activity of its derivatives against a range of kinases. A prominent and recurrent target for this scaffold is the c-Met receptor tyrosine kinase .
c-Met Kinase: A Prime Target for 7-Azaindole-Based Inhibitors
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Its dysregulation is a key driver in the development and progression of numerous human cancers.[1] Consequently, c-Met has emerged as a significant therapeutic target in oncology.[1]
Derivatives of the 7-azaindole scaffold have been shown to be potent inhibitors of c-Met kinase. For instance, a series of 7-azaindole derivatives bearing a dihydropyridazine moiety exhibited significant c-Met kinase inhibitory activity, with the most promising analog demonstrating an IC50 value of 1.06 nM.[1][2] This highlights the potential of the 7-azaindole core, from which 4-bromo-7-azaindole-3-carboxylic acid is derived, to be developed into highly effective c-Met inhibitors.
Quantitative Data on 7-Azaindole Derivatives as c-Met Inhibitors
The following table summarizes the inhibitory activity of a representative 7-azaindole derivative against c-Met kinase and its anti-proliferative effect on various cancer cell lines. It is important to note that this data is for a derivative and not for 4-bromo-7-azaindole-3-carboxylic acid itself.
| Compound ID | Target Kinase | IC50 (nM)[1][2] | Cell Line | Anti-proliferative Activity (IC50, µM)[2] |
| Analog 34 | c-Met | 1.06 | HT29 | 0.025 |
| A549 | 0.016 | |||
| H460 | 0.018 | |||
| U87MG | 0.031 |
Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is a key target for inhibitors based on the 7-azaindole scaffold.
Experimental Protocols
To facilitate the investigation of 4-bromo-7-azaindole-3-carboxylic acid and its derivatives as kinase inhibitors, detailed protocols for relevant assays are provided below.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the in vitro potency of a compound in inhibiting c-Met kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 as a generic substrate
-
[γ-³²P]ATP (or [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., 4-bromo-7-azaindole-3-carboxylic acid) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 3% phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add kinase reaction buffer to each well of a 96-well plate.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Add the substrate (Poly(Glu,Tyr)) to all wells.
-
Add recombinant c-Met kinase to all wells except for the negative control wells.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the stop solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper pieces into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Cellular Assay for c-Met Phosphorylation
This protocol is used to assess the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Objective: To determine the effect of a test compound on HGF-induced c-Met phosphorylation in cancer cells.
Materials:
-
Cancer cell line with c-Met expression (e.g., A549, HT29)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture plates and grow to a suitable confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total c-Met to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
Determine the concentration-dependent inhibition of c-Met phosphorylation by the test compound.
-
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential kinase inhibitor, from initial screening to cellular characterization.
Conclusion
References
An In-depth Technical Guide on the Core Properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines established methodologies and presents illustrative data based on related compounds to guide research and development efforts.
Introduction to this compound
This compound belongs to the 7-azaindole class of compounds. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, notably as kinase inhibitors.[1][2][3] Derivatives of this core structure have been investigated for their potential to modulate signaling pathways, such as the Janus kinase (JAK) pathway, which is implicated in inflammatory diseases.[1][2][3][4] The bromine and carboxylic acid substitutions on the core ring system are expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is anticipated to be influenced by the pH of the medium due to the presence of the carboxylic acid group.
Illustrative Solubility Data
Table 1: Illustrative Thermodynamic Solubility in Aqueous Buffers
| pH | Solubility (µg/mL) | Method |
| 2.0 | 50 | Shake-Flask HPLC-UV |
| 5.0 | 15 | Shake-Flask HPLC-UV |
| 7.4 | 150 | Shake-Flask HPLC-UV |
| 9.0 | >500 | Shake-Flask HPLC-UV |
Table 2: Illustrative Kinetic Solubility in Biorelevant Media
| Medium | Incubation Time | Solubility (µM) | Method |
| FaSSIF | 2 hours | 25 | Nephelometry |
| FeSSIF | 2 hours | 75 | Nephelometry |
Table 3: Illustrative Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | >100 | Visual Inspection |
| Methanol | 10-20 | Visual Inspection |
| Ethanol | 5-10 | Visual Inspection |
| Acetonitrile | 1-5 | Visual Inspection |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate buffer at various pH values) in a glass vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5][6]
-
After incubation, visually inspect the samples to ensure excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).[7]
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
The solubility is reported as the mean of at least three independent measurements.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9]
Protocol:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[10] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[10]
-
Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by separating the precipitate and measuring the concentration of the remaining dissolved compound by UV spectrophotometry.[11]
Stability Profile
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies are typically performed under stressed conditions to accelerate degradation.
Illustrative Stability Data (Forced Degradation)
The following table provides a hypothetical summary of the stability of this compound under various stress conditions, as would be determined by a stability-indicating HPLC method.
Table 4: Illustrative Forced Degradation Results
| Stress Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 M HCl at 60°C | 24 hours | < 5% | None significant |
| 0.1 M NaOH at 60°C | 24 hours | ~20% | Decarboxylation product |
| 3% H₂O₂ at room temperature | 24 hours | ~10% | N-oxide |
| Heat (80°C) | 48 hours | < 2% | None significant |
| Photostability (ICH Q1B) | Confirmatory | ~15% | Photodimers, debromination |
Experimental Protocols for Stability Assessment
This involves subjecting the compound to harsh conditions to identify potential degradation pathways.[12][13]
Protocol:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at elevated temperatures (e.g., 60°C) for a set period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.[14] Peak purity analysis using a photodiode array (PDA) detector is recommended.
This evaluates the effect of light on the compound's stability.[15][16][17]
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that produces a combination of visible and UV light, as specified in the ICH Q1B guideline.[16]
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[16]
-
A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and light-induced degradation.[18]
-
Analyze the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.[15]
Visualization of Pathways and Workflows
Signaling Pathway
Given that pyrrolo[2,3-b]pyridine derivatives are known JAK inhibitors, the following diagram illustrates the canonical JAK-STAT signaling pathway, a likely target for this class of compounds.[1][2][3]
Experimental Workflow
The following diagram outlines a general workflow for the solubility and stability assessment of a new chemical entity like this compound.
References
- 1. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. enamine.net [enamine.net]
- 8. evotec.com [evotec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ikev.org [ikev.org]
The 7-Azaindole Core: A Comprehensive Guide to Functionalization Strategies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as increased solubility, improved binding affinity, and modulated metabolic profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the functionalization possibilities of the 7-azaindole core, presenting detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to empower researchers in the design and synthesis of novel drug candidates.
Functionalization of the 7-Azaindole Core
The reactivity of the 7-azaindole ring allows for functionalization at multiple positions, including the N-1, C-2, C-3, C-4, C-5, and C-6 atoms. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrrole ring influence the regioselectivity of various chemical transformations.[3]
N-1 Functionalization
The pyrrole nitrogen (N-1) is a common site for modification, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule.
Direct N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation is commonly performed via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4]
Experimental Protocol: N-Arylation of 7-Azaindole via Buchwald-Hartwig Amination [5]
-
Materials: 7-azaindole, aryl halide (e.g., bromobenzene), Palladium(II) acetate [Pd(OAc)₂], XPhos, Sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
In an oven-dried Schlenk tube, combine 7-azaindole (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene, followed by the aryl halide (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-aryl-7-azaindole.
-
Table 1: Substrate Scope for N-Alkynylation of 7-Azaindoles [6]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | N-(Phenylethynyl)-7-azaindole | 85 |
| 2 | 4-Methoxyphenylacetylene | N-((4-Methoxyphenyl)ethynyl)-7-azaindole | 82 |
| 3 | 4-Chlorophenylacetylene | N-((4-Chlorophenyl)ethynyl)-7-azaindole | 78 |
| 4 | 1-Octyne | N-(Oct-1-yn-1-yl)-7-azaindole | 75 |
| 5 | Cyclopropylacetylene | N-(Cyclopropylethynyl)-7-azaindole | 72 |
C-2 Functionalization
The C-2 position of the 7-azaindole core can be functionalized through various methods, including direct C-H arylation.
Experimental Protocol: Palladium-Catalyzed C-2 Arylation of N-Methyl-7-azaindole
-
Materials: N-methyl-7-azaindole, arylboronic acid, Palladium(II) acetate [Pd(OAc)₂], triphenylphosphine (PPh₃), sodium persulfate (Na₂S₂O₈), and trifluoroacetic acid (TFA) in 1,4-dioxane.
-
Procedure:
-
To a solution of N-methyl-7-azaindole (1.0 eq) and arylboronic acid (1.5 eq) in 1,4-dioxane, add Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Na₂S₂O₈ (2.0 eq).
-
Add TFA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C-3 Functionalization
The C-3 position is highly susceptible to electrophilic substitution and is a key site for introducing diverse functional groups.
Direct halogenation at the C-3 position can be readily achieved using electrophilic halogenating agents.
Experimental Protocol: C-3 Iodination of 7-Azaindole [7]
-
Materials: 7-azaindole, N-Iodosuccinimide (NIS), and dichloromethane (DCM).
-
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in DCM, add NIS (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used without further purification or can be purified by recrystallization or column chromatography.
-
The Vilsmeier-Haack reaction introduces a formyl group at the C-3 position, which can serve as a versatile handle for further transformations.
Experimental Protocol: Vilsmeier-Haack Reaction of 7-Azaindole [8]
-
Materials: 7-azaindole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool DMF to 0 °C in a round-bottom flask equipped with a dropping funnel.
-
Slowly add POCl₃ (1.1 eq) to the DMF with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Add a solution of 7-azaindole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until pH 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 7-azaindole-3-carbaldehyde.
-
Halogenated 7-azaindoles at the C-3 position are excellent substrates for various cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, enabling the introduction of alkynyl and aryl groups, respectively.
Experimental Protocol: Sonogashira Coupling of 3-Iodo-7-azaindole [9][10]
-
Materials: 3-Iodo-7-azaindole, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI), and triethylamine (TEA).
-
Procedure:
-
To a solution of 3-iodo-7-azaindole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like DMF or THF, add Pd(PPh₃)₂Cl₂ (5 mol %) and CuI (10 mol %).
-
Add TEA (2.0 eq) to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Substrate Scope for C-3 Alkenylation of 7-Azaindoles [11]
| Entry | Tosylhydrazone | Product | Yield (%) |
| 1 | Benzaldehyde tosylhydrazone | 3-(Styryl)-7-azaindole | 86 |
| 2 | 4-Methoxybenzaldehyde tosylhydrazone | 3-(4-Methoxystyryl)-7-azaindole | 82 |
| 3 | 4-Chlorobenzaldehyde tosylhydrazone | 3-(4-Chlorostyryl)-7-azaindole | 75 |
| 4 | 2-Naphthaldehyde tosylhydrazone | 3-(2-(Naphthalen-2-yl)vinyl)-7-azaindole | 78 |
| 5 | Acetophenone tosylhydrazone | 3-(1-Phenylvinyl)-7-azaindole | 65 |
C-4, C-5, and C-6 Functionalization
Functionalization of the pyridine ring of the 7-azaindole core is generally more challenging due to its electron-deficient nature. However, methods such as directed ortho-metalation (DoM) and cross-coupling reactions of pre-functionalized substrates have been developed.
By introducing a directing group at the N-7 position of the pyridine ring, regioselective metalation and subsequent quenching with an electrophile can be achieved at the C-6 position.[12]
Experimental Protocol: C-6 Functionalization via DoM [12]
-
Materials: N-Carbamoyl-7-azaindole, sec-butyllithium (s-BuLi), TMEDA, and an electrophile (e.g., iodine).
-
Procedure:
-
To a solution of N-carbamoyl-7-azaindole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add s-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., a solution of iodine in THF, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.
-
Halogenated 7-azaindoles, for instance at the C-6 position, are valuable precursors for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling.[13]
Table 3: Yields for Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-7-azaindole Derivatives [13]
| Entry | C-3 Aryl Group | C-6 Aryl Group | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-6-(4-methoxyphenyl)-7-azaindole derivative | 88 |
| 2 | 4-Tolyl | 4-Methoxyphenyl | 3-(4-Tolyl)-6-(4-methoxyphenyl)-7-azaindole derivative | 85 |
| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-6-phenyl-7-azaindole derivative | 82 |
| 4 | Phenyl | 3-Thienyl | 3-Phenyl-6-(thiophen-3-yl)-7-azaindole derivative | 81 |
| 5 | Benzo[d][1][14]dioxol-5-yl | 4-Pyridyl | 3-(Benzo[d][1][14]dioxol-5-yl)-6-(pyridin-4-yl)-7-azaindole derivative | 43 |
7-Azaindole in Signaling Pathways: A Focus on Kinase Inhibition
The 7-azaindole scaffold is a prominent hinge-binding motif in numerous kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[15] This has led to the development of potent and selective inhibitors for various kinases implicated in cancer and other diseases.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in proteins like BRAF, is a hallmark of many cancers. Vemurafenib, a 7-azaindole-based drug, is a potent inhibitor of the BRAF V600E mutant.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 15. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystallography of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the specific crystal structure of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has not been deposited in publicly available crystallographic databases. This guide, therefore, presents a representative methodology and illustrative data based on established protocols for similar small molecules and related crystal structures. The experimental protocols are synthesized from standard crystallographic practices, and the quantitative data is a hypothetical example modeled on closely related compounds.
Introduction
This compound, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers. Elucidating the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR), optimizing ligand-protein interactions, and guiding rational drug design.
This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and X-ray crystallographic analysis of the title compound.
Experimental Protocols
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step synthetic route starting from commercially available precursors. A plausible route involves the functionalization of the 7-azaindole core.
Illustrative Synthetic Protocol:
-
Protection of the Pyrrole Nitrogen: The starting material, 4-bromo-7-azaindole, is first protected, for example, with a tosyl group, to prevent side reactions.
-
Carboxylation: The protected intermediate undergoes carboxylation at the C3 position. This can be achieved via lithiation followed by quenching with carbon dioxide.
-
Deprotection: The protecting group is subsequently removed under basic conditions to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity solid suitable for crystallization experiments.
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step. For carboxylic acids like the title compound, vapor diffusion and slow evaporation methods are commonly employed.
Protocol for Slow Evaporation:
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
Protocol for Vapor Diffusion:
-
A concentrated solution of the compound is prepared in a good solvent (e.g., DMSO or DMF).
-
A small drop of this solution is placed on a siliconized glass slide.
-
The slide is inverted and sealed over a reservoir containing a poor solvent (an "antisolvent") in which the compound is less soluble (e.g., water or hexane).[1]
-
The system is left undisturbed. The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is selected and mounted on a goniometer head.[2]
-
Data Collection Conditions: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.[3]
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][5]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.[4][6]
Data Presentation
The following tables summarize hypothetical crystallographic data and structure refinement details for this compound. This data is illustrative and modeled on the known crystal structure of a similar molecule.
Table 1: Crystal Data and Structure Refinement Details (Illustrative)
| Parameter | Value |
| Empirical formula | C₈H₅BrN₂O₂ |
| Formula weight | 241.05 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5 Å |
| b | 5.0 Å |
| c | 18.0 Å |
| α | 90° |
| β | 95.0° |
| γ | 90° |
| Volume | 762.0 ų |
| Z | 4 |
| Density (calculated) | 2.100 Mg/m³ |
| Absorption coefficient | 6.50 mm⁻¹ |
| F(000) | 472 |
| Data collection | |
| θ range for data collection | 3.0 to 28.0° |
| Index ranges | -11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -23 ≤ l ≤ 23 |
| Reflections collected | 8500 |
| Independent reflections | 1800 [R(int) = 0.040] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1800 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |
| Largest diff. peak and hole | 0.50 and -0.50 e.Å⁻³ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for small molecule X-ray crystallography.
Structure Solution and Refinement
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is typically solved using direct methods, which are highly effective for small molecules.[3]
Structure Refinement: The initial structural model obtained from the solution is refined against the experimental diffraction data.[7][8] This iterative process involves adjusting atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other model parameters to minimize the difference between the observed and calculated structure factors.[3][8] The quality of the final refined structure is assessed by the R-factors (R₁ and wR₂) and the goodness-of-fit. A final difference Fourier map should show no significant residual electron density.[7]
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide outlines the established and robust methodologies required for its elucidation. The provided protocols for synthesis, crystallization, data collection, and structure refinement serve as a comprehensive framework for researchers. The determination of this crystal structure would provide invaluable atomic-level insights, aiding in the development of novel therapeutics targeting kinases and other biologically important systems.
References
- 1. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sssc.usask.ca [sssc.usask.ca]
- 3. fiveable.me [fiveable.me]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 8. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid from 7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthetic strategy involves a regioselective bromination at the C4-position of the 7-azaindole core, followed by the introduction of a carboxylic acid group at the C3-position via a formylation and subsequent oxidation. This protocol is designed to be a reliable and reproducible method for researchers in academic and industrial settings.
Introduction
7-Azaindole derivatives are key structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The ability to functionalize the 7-azaindole scaffold at specific positions is crucial for the development of new chemical entities with desired pharmacological properties. Specifically, this compound serves as a versatile intermediate for further elaboration through cross-coupling reactions at the bromine-bearing carbon and amide bond formation at the carboxylic acid moiety. This protocol outlines a robust synthetic sequence to access this important intermediate.
Overall Reaction Scheme
The synthesis of this compound from 7-azaindole is accomplished in three main steps:
-
N-Oxidation of 7-Azaindole: The pyridine nitrogen of 7-azaindole is first oxidized to form the corresponding N-oxide.
-
Regioselective Bromination: The N-oxide is then regioselectively brominated at the 4-position to yield 4-Bromo-7-azaindole.
-
Formylation and Oxidation: The resulting 4-Bromo-7-azaindole undergoes Vilsmeier-Haack formylation at the 3-position, followed by oxidation of the aldehyde to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-7-oxide (7-Azaindole N-oxide)
This procedure is adapted from established methods for the N-oxidation of nitrogen-containing heterocycles.
Materials:
-
7-Azaindole (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 7-azaindole in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridin-7-oxide, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 7-Azaindole |
| Reagent | m-CPBA |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Step 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This regioselective bromination is a key step to install the bromine atom at the desired C4 position.[1][2]
Materials:
-
1H-Pyrrolo[2,3-b]pyridin-7-oxide (1.0 eq)
-
Methanesulfonic anhydride (Ms₂O, 2.0 eq)
-
Tetramethylammonium bromide (TMAB, 1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridin-7-oxide and tetramethylammonium bromide in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C.
-
Add methanesulfonic anhydride (Ms₂O) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridin-7-oxide |
| Reagents | Ms₂O, TMAB |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 hours |
| Typical Yield | 50-60% |
Step 3: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[1][3][4][5][6]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
| Parameter | Value |
| Starting Material | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Reagents | POCl₃, DMF |
| Temperature | 0 °C to 70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Step 4: Synthesis of this compound
The final step involves the oxidation of the aldehyde to the carboxylic acid.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)
-
Acetone/Water or t-Butanol/Water with a scavenger (e.g., 2-methyl-2-butene)
-
Sulfuric acid (if using KMnO₄) or Acetic acid (if using NaClO₂)
Procedure (using Potassium Permanganate):
-
Suspend 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO₄) in water dropwise at room temperature.
-
Acidify the mixture with dilute sulfuric acid.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Concentrate the filtrate to remove acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Acetone/Water |
| Temperature | Room Temperature |
| Typical Yield | 60-70% |
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the preparation of the target compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution.
-
Potassium permanganate is a strong oxidizing agent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 4-Bromo-7-Azaindole-3-Carboxylic Acid as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine hinge-binding motif of ATP and serve as a foundation for potent and selective kinase inhibitors.[1][2] The strategic incorporation of a nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities, improves aqueous solubility, and imparts favorable physicochemical properties compared to the analogous indole scaffold.[1] This document provides detailed application notes and experimental protocols for the utilization of a specific, functionalized building block, 4-bromo-7-azaindole-3-carboxylic acid , in the discovery and development of novel kinase inhibitors.
The 4-bromo and 3-carboxylic acid functionalities on the 7-azaindole core offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic profiles. The bromine atom at the 4-position can be readily functionalized through various cross-coupling reactions to introduce diverse aryl or alkyl substituents that can probe different regions of the kinase active site. The carboxylic acid at the 3-position provides a key attachment point for building out into the solvent-exposed region, often through the formation of amide bonds.
Target Kinase Families
Derivatives of the 7-azaindole scaffold have demonstrated inhibitory activity against a broad range of kinase families implicated in oncology and other diseases. These include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, CDKs are prominent targets in cancer therapy.[3][4]
-
Aurora Kinases: Key regulators of mitosis, their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[6][7]
-
p21-Activated Kinase (PAK): Involved in cytoskeletal dynamics, cell motility, and proliferation.[8]
-
Haspin Kinase: A serine/threonine kinase crucial for proper chromosome alignment during mitosis.[4][9]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, implicated in inflammatory diseases and myeloproliferative disorders.[5]
-
c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth, invasion, and metastasis.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): Central components of a signaling pathway that is frequently mutated in cancer.
Data Presentation: Inhibitory Activities of 7-Azaindole Derivatives
The following table summarizes the reported inhibitory activities of various kinase inhibitors based on the 7-azaindole scaffold, illustrating the potential for developing potent compounds from this core structure.
| Compound/Series | Target Kinase(s) | IC50/Ki | Reference |
| 7-Azaindole Derivatives | CDK9/CyclinT | Potent inhibition (specific values in source) | [3] |
| GSK 1070916 | Aurora B/C | Potent inhibition (specific values in source) | [5] |
| Compound 8l | Haspin | 14 nM | [4] |
| Compounds 8g , 8h | CDK9/CyclinT, Haspin | Dual inhibitors | [4] |
| 4-Azaindole Analogs | PAK1 | <10 nM (Ki) | [8] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [7] |
| C-Met Inhibitors | c-Met | 20-70 nM | [5] |
| JAK2 Inhibitor | JAK2 | 260 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of kinase inhibitors from a 4-bromo-7-azaindole-3-carboxylic acid scaffold are provided below.
Protocol 1: Synthesis of a 4-Aryl-7-Azaindole-3-Carboxamide Library
This protocol describes a general synthetic route to generate a library of inhibitors from the 4-bromo-7-azaindole-3-carboxylic acid starting material. The synthesis involves a Suzuki coupling at the 4-position followed by an amide coupling at the 3-position.
Materials:
-
4-bromo-7-azaindole-3-carboxylic acid
-
A diverse panel of aryl boronic acids
-
A diverse panel of primary and secondary amines
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dioxane, water, DMF, DCM
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Suzuki Coupling:
-
To a solution of 4-bromo-7-azaindole-3-carboxylic acid (1 eq) in a mixture of dioxane and water, add the desired aryl boronic acid (1.2 eq), Na₂CO₃ (3 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the 4-aryl-7-azaindole-3-carboxylic acid intermediate. Purify by recrystallization or flash chromatography if necessary.
-
-
Amide Coupling:
-
Dissolve the 4-aryl-7-azaindole-3-carboxylic acid intermediate (1 eq) in DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir for 10 minutes.
-
Add the desired amine (1.1 eq) and stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final 4-aryl-7-azaindole-3-carboxamide derivative.
-
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a 4-aryl-7-azaindole-3-carboxamide library.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of the synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Target kinase and its specific substrate
-
Synthesized 7-azaindole inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each inhibitor in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of each inhibitor in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Include control wells: "no inhibitor" (DMSO vehicle control) and "no enzyme" (background control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Diagram: ADP-Glo™ Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This protocol is used to confirm that the inhibitor engages its target kinase within a cellular context by assessing the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized 7-azaindole inhibitor
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total target kinase, phospho-substrate, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total target kinase and a loading control to ensure equal protein loading.
-
Diagram: Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in the Design of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Introduction
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of various human malignancies, including but not limited to breast, lung, bladder, and gastric cancers. Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising therapeutic strategy in oncology. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. Specifically, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a versatile starting material for the synthesis of a diverse library of potent FGFR inhibitors. The carboxylic acid moiety at the 3-position provides a convenient handle for amide coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize pharmacological properties. The bromine atom at the 4-position can be utilized for further structural modifications through cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the design and evaluation of novel FGFR inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms and their anti-proliferative effects on cancer cell lines. These compounds are structurally derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, showcasing the potential of this chemical class as potent FGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
| 1 | 1900 | - | - | - |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, where compound 4h was identified as a potent pan-FGFR inhibitor.[1][2]
Table 2: Anti-proliferative Activity of Compound 4h in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h |
| 4T1 | Mouse Breast Cancer | - |
| MDA-MB-231 | Human Breast Cancer | - |
| MCF-7 | Human Breast Cancer | - |
Compound 4h demonstrated inhibitory activity against the proliferation of various breast cancer cell lines.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of FGFR inhibitors derived from this compound.
Protocol 1: General Synthesis of N-Aryl-4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamides
This protocol describes a general method for the amide coupling of this compound with various anilines to generate a library of potential FGFR inhibitors.
Materials:
-
This compound
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Protocol 2: In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity (IC₅₀) of compounds against FGFR kinases.[3]
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serially diluted)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer A.
-
Prepare a kinase/antibody mixture containing the specific FGFR isoform and the Eu-labeled antibody in Kinase Buffer A.
-
Prepare the tracer solution at the desired concentration in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution to each well.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the logarithm of the compound concentration.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of FGFR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR status (e.g., breast cancer cell lines 4T1, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ values.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in FGFR inhibitor design.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, kinase inhibitors, and other functional materials. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it a valuable building block in medicinal chemistry. The functionalization of this core, particularly at the 4-position, allows for the exploration of chemical space and the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the derivatization of 4-bromo-7-azaindole, enabling the formation of C-C, C-N, and C-O bonds with a wide range of coupling partners.
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-bromo-7-azaindole, focusing on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. The information presented is intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries, facilitating the synthesis of diverse libraries of 4-substituted 7-azaindole derivatives.
General Palladium-Catalyzed Cross-Coupling Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of key steps, from careful reagent preparation to product purification. The general workflow is outlined below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving the palladium catalyst in different oxidation states (typically Pd(0) and Pd(II)).
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Data Presentation: A Comparative Overview
The following tables summarize optimized conditions and representative yields for various palladium-catalyzed cross-coupling reactions with N-substituted 4-bromo-7-azaindole.
Table 1: Buchwald-Hartwig C-N and C-O Coupling of N-Substituted 4-Bromo-7-azaindoles[1]
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 |
| 2 | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 94 |
| 3 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 91 |
| 4 | D-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 89 |
| 5 | m-Cresol | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 4 | 85 |
Reactions were performed with N-substituted 4-bromo-7-azaindoles.
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | Pd(PPh₃)₄ (not specified) | PPh₃ | K₂CO₃ | Not specified | Not specified | 85[1] |
Table 3: Heck and Sonogashira Coupling of the 7-Azaindole Scaffold (Representative Examples)
| Entry | Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Heck | Methyl acrylate | Pd(OAc)₂ | K₂CO₃/KOAc | Not specified | Not specified | 58% (Michael adduct) |
| 2 | Sonogashira | 2-Methyl-3-butyn-2-ol | Not specified | Not specified | Not specified | Not specified | up to 94%[2] |
Note: Data for Heck and Sonogashira couplings specifically with 4-bromo-7-azaindole is limited in the provided search results. The examples above are for related 7-azaindole derivatives and serve as a general reference.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All glassware should be oven- or flame-dried prior to use. An inert atmosphere (Argon or Nitrogen) is crucial for most palladium-catalyzed reactions.
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling of N-Substituted 4-Bromo-7-azaindole with Amines[1]
-
Reaction Setup: To a dry Schlenk tube, add N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%).
-
Solvent Addition: Add 2 mL of anhydrous dioxane to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2.5 to 3 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole[2]
-
Reaction Setup: In a suitable reaction flask, combine 4-bromo-7-azaindole (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, DME, or toluene) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 4-aryl-7-azaindole.
Protocol 3: General Procedure for Heck Coupling of a Halo-7-Azaindole Derivative[3]
-
Reaction Setup: To a reaction vessel, add the halo-7-azaindole (1.0 equiv), the alkene coupling partner (e.g., methyl acrylate, 1.2-1.5 equiv), and a base such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃).
-
Catalyst Addition: Add a palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand if required.
-
Solvent Addition: Add an appropriate anhydrous solvent, such as DMF or acetonitrile.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature between 80 and 120 °C.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, filter off any solids, and dilute with an organic solvent. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue via column chromatography to obtain the 4-vinyl-7-azaindole derivative.
Protocol 4: General Procedure for Sonogashira Coupling of a Halo-7-azaindole Derivative[3]
-
Reaction Setup: In a Schlenk flask, dissolve the halo-7-azaindole (1.0 equiv) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. Add the terminal alkyne (1.1-1.2 equiv).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), (1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify the crude product by column chromatography to afford the 4-alkynyl-7-azaindole.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure, einem wichtigen Baustein für die Entwicklung von niedermolekularen Inhibitoren. Die Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit und Selektivität zu verbessern. Die hier beschriebenen Methoden konzentrieren sich auf zwei Schlüsselreaktionen: die Amidkopplung an der 3-Carbonsäuregruppe und die Suzuki-Kreuzkupplung am 4-Brom-Substituenten. Diese Derivatisierungen ermöglichen die systematische Untersuchung des chemischen Raums um den 1H-Pyrrolo[2,3-b]pyridin-Kern, der in vielen pharmakologisch aktiven Verbindungen vorkommt.[1][2][3][4]
Einleitung
Der 1H-Pyrrolo[2,3-b]pyridin-Kern, auch als 7-Azaindol bekannt, ist ein privilegierter Heterozyklus in der medizinischen Chemie.[1] Derivate dieses Gerüsts haben eine breite Palette an biologischen Aktivitäten gezeigt, darunter die Hemmung von Kinasen wie dem Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) und von Phosphodiesterasen wie PDE4B, die an Entzündungsprozessen und Krebs beteiligt sind.[5][6] Die 4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure ist ein vielseitiger Ausgangsstoff, der an zwei Positionen funktionalisiert werden kann:
-
Position 3 (Carbonsäure): Die Carbonsäuregruppe kann leicht in Amide, Ester oder andere funktionelle Gruppen umgewandelt werden, um die Wechselwirkungen mit der Zielstruktur zu untersuchen.
-
Position 4 (Brom): Das Bromatom dient als reaktiver Angriffspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen, wie die Suzuki-Kupplung, die die Einführung verschiedener Aryl- oder Heteroarylgruppen ermöglicht.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für diese Transformationen und präsentiert SAR-Daten von analogen Verbindungen, um die rationale Gestaltung neuer Derivate zu leiten.
Datenpräsentation: Struktur-Aktivitäts-Beziehungen (SAR)
Die folgenden Tabellen fassen die quantitativen Daten zur Hemmung der Phosphodiesterase 4B (PDE4B) durch eine Reihe von 1H-Pyrrolo[2,3-b]pyridin-2 -carboxamid-Derivaten zusammen. Obwohl die Derivatisierung an der 2-Position statt an der 3-Position erfolgt, bieten diese Daten wertvolle Einblicke in die SAR des 1H-Pyrrolo[2,3-b]pyridin-Kerns und können als Leitfaden für die Gestaltung von Derivaten der 3-Carbonsäure dienen.[5]
Tabelle 1: SAR von Amid-Substituenten in 1H-Pyrrolo[2,3-b]pyridin-2-carboxamiden als PDE4B-Inhibitoren [5]
| Verbindung | R (Amid-Substituent) | PDE4B IC₅₀ (μM) |
| 11a | Azetidin-1-yl | 0.29 |
| 11b | 3-Hydroxyazetidin-1-yl | 0.28 |
| 11c | 3-Fluorazetidin-1-yl | 0.11 |
| 11d | Pyrrolidin-1-yl | 0.44 |
| 11e | (R)-3-Hydroxypyrrolidin-1-yl | 0.51 |
| 11f | (S)-3-Fluorpyrrolidin-1-yl | 0.41 |
| 11g | Piperidin-1-yl | 1.1 |
| 11h | 3,3-Difluorpiperidin-1-yl | 0.17 |
Die Daten zeigen, dass kleine, fluorierte heterozyklische Amide an der Carboxamid-Position die PDE4B-Hemmung zu verbessern scheinen.[5]
Tabelle 2: SAR von Aryl-Substituenten in 1H-Pyrrolo[2,3-b]pyridin-Derivaten als FGFR1-Inhibitoren [6]
| Verbindung | R (Aryl-Substituent) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | 3,5-Dimethoxyphenyl | 98 | 125 | 340 |
| 4h | 3,5-Dimethoxyphenyl (mit Modifikation am Pyrrolopyridin) | 7 | 9 | 25 |
| 4l | 3-Methoxy-5-(trifluormethyl)phenyl | 21 | 35 | 110 |
Diese Daten deuten darauf hin, dass die Substitution am Phenylring und am Pyrrolopyridin-Kern die FGFR-Hemmaktivität und -selektivität erheblich beeinflusst.[6]
Experimentelle Protokolle
Protokoll 1: Amidkopplung von 4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure mittels HATU
Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Kopplung der Carbonsäure mit einem primären oder sekundären Amin unter Verwendung von HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) als Kopplungsreagenz.
Materialien:
-
4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure
-
Gewünschtes Amin (1,2 Äquivalente)
-
HATU (1,1 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA) (2 Äquivalente)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Magnetrührer und Rührfisch
-
Reaktionsgefäß
-
Inertgasatmosphäre (Stickstoff oder Argon)
Vorgehensweise:
-
Vorbereitung: Stellen Sie sicher, dass alle Glasgeräte trocken sind und die Reaktion unter einer Inertgasatmosphäre durchgeführt wird.
-
Auflösung: Lösen Sie 4-Brom-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure (1 Äquivalent) und HATU (1,1 Äquivalente) in wasserfreiem DMF.
-
Aktivierung: Fügen Sie DIPEA (2 Äquivalente) zur Lösung hinzu. Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um den aktivierten Ester zu bilden.
-
Aminzugabe: Fügen Sie das gewünschte Amin (1,2 Äquivalente) zur voraktivierten Mischung hinzu.
-
Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 1-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung nach Abschluss mit Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel. Waschen Sie die organische Schicht nacheinander mit 5%iger wässriger LiCl-Lösung (um DMF zu entfernen), 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Kochsalzlösung.
-
Reinigung: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 2: Suzuki-Kreuzkupplung von 4-Brom-1H-pyrrolo[2,3-b]pyridin-Derivaten
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung des 4-Brom-Derivats mit einer Arylboronsäure.
Materialien:
-
4-Brom-1H-pyrrolo[2,3-b]pyridin-Derivat (z. B. das Produkt aus Protokoll 1)
-
Arylboronsäure (1,5 Äquivalente)
-
Palladiumkatalysator (z. B. Pd(dppf)Cl₂, 10 mol%)
-
Base (z. B. K₂CO₃, 2 Äquivalente)
-
Lösungsmittelsystem (z. B. 1,2-Dimethoxyethan (DME) und Wasser)
-
Magnetrührer und Rührfisch
-
Reaktionsgefäß
-
Inertgasatmosphäre (Stickstoff oder Argon)
Vorgehensweise:
-
Einrichtung der Reaktion: Geben Sie in einen trockenen Rundkolben, der mit einem Magnetrührer ausgestattet ist, das 4-Brom-1H-pyrrolo[2,3-b]pyridin-Derivat (1 Äquivalent), die Arylboronsäure (1,5 Äquivalente), den Palladiumkatalysator und die Base.
-
Inertatmosphäre: Verschließen Sie den Kolben mit einem Septum und spülen Sie ihn 10-15 Minuten lang mit Stickstoff oder Argon.
-
Lösungsmittelzugabe: Fügen Sie unter positivem Inertgasdruck das wasserfreie Lösungsmittelsystem hinzu.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C, bis das Ausgangsmaterial verbraucht ist (Überwachung durch DC oder LC-MS).[4][7]
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab. Gießen Sie die Mischung in eine wässrige gesättigte NaHCO₃-Lösung und extrahieren Sie sie mit Ethylacetat.
-
Reinigung: Vereinigen Sie die organischen Schichten, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.[7]
Visualisierungen
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung.
Abbildung 2: Vereinfachter Signalweg der PDE4B-Hemmung.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-7-azaindole-3-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-7-azaindole-3-carboxylic acid as a key building block in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.
Introduction
4-Bromo-7-azaindole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry. The 7-azaindole scaffold is recognized as a privileged structure, capable of mimicking the adenine core of ATP and forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common linkage in many drug molecules. This combination of features makes 4-bromo-7-azaindole-3-carboxylic acid an ideal starting material for the synthesis of potent and selective kinase inhibitors for therapeutic intervention in oncology and other diseases.
Data Presentation: Biological Activity of 7-Azaindole Derivatives
The following table summarizes the inhibitory activity of exemplary 7-azaindole derivatives against Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1 and Haspin kinase. While not all of these compounds are synthesized directly from 4-bromo-7-azaindole-3-carboxylic acid, they highlight the potential of the 7-azaindole scaffold in targeting these important cancer-related kinases.
| Compound ID | Target Kinase | IC50 (µM) | Citation |
| 8g | CDK9/CyclinT | >10 | [1] |
| Haspin | 0.250 | [1] | |
| 8h | CDK9/CyclinT | 1.2 | [1] |
| Haspin | 0.120 | [1] | |
| 8i | CDK9/CyclinT | 0.850 | [1] |
| Haspin | 0.200 | [1] | |
| 8l | CDK9/CyclinT | >10 | [1] |
| Haspin | 0.014 | [1] | |
| 18c | CDK9/CyclinT | 0.206 | [2] |
| Haspin | 0.118 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of 4-Bromo-7-azaindole-3-carboxylic Acid
This protocol describes a general method for the synthesis of 4-bromo-7-azaindole-3-carboxamides, which are key intermediates for a variety of kinase inhibitors.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Commercially available)[3]
-
Amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount)[5]
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq.), HOBt (0.1 eq.), and DIPEA (2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the desired 4-bromo-7-azaindole-3-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromo-7-azaindole Derivatives
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 4-position of the 7-azaindole core.
Materials:
-
4-Bromo-7-azaindole derivative (e.g., the product from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))[6]
-
Base (e.g., K2CO3, Cs2CO3)[6]
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)[6]
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add the 4-bromo-7-azaindole derivative (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-7-azaindole derivative.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from 4-bromo-7-azaindole-3-carboxylic acid and a general experimental workflow for their synthesis and evaluation.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Synthesis and Evaluation Workflow.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Derivatives of this core structure are integral to numerous kinase inhibitors and other therapeutic agents due to their ability to mimic purine bases and participate in key hydrogen bonding interactions with biological targets. The functionalization of the 7-azaindole core is crucial for modulating potency, selectivity, and pharmacokinetic properties. Specifically, the formation of amide bonds at the 3-position of the 4-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold provides a robust strategy for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom at the 4-position also serves as a valuable synthetic handle for further diversification through cross-coupling reactions.
This document provides a detailed experimental protocol for the amide coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with various primary and secondary amines. The outlined procedure is based on established amide bond formation methodologies, utilizing common coupling reagents to ensure high efficiency and broad applicability.[1][2][3]
General Reaction Scheme
The overall synthetic transformation involves the activation of the carboxylic acid group of this compound with a suitable coupling agent, followed by nucleophilic acyl substitution by an amine to form the corresponding amide.
References
Application Notes and Protocols for 4-Bromo-7-Azaindole-3-Carboxylic Acid in Antibacterial Drug Discovery
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the discovery and development of novel antibacterial agents. The 7-azaindole scaffold, a bicyclic aromatic structure containing a pyridine ring fused to a pyrrole ring, has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including antibacterial properties.[1][2][3] This document provides detailed application notes and protocols regarding the potential use of 4-bromo-7-azaindole-3-carboxylic acid as a key building block in the synthesis of new antibacterial drugs. While specific data on 4-bromo-7-azaindole-3-carboxylic acid is limited in currently available literature, this document extrapolates from research on related azaindole and bromo-indole derivatives to guide researchers in this area.
Chemical Structure
Caption: Chemical structure of 4-bromo-7-azaindole-3-carboxylic acid.
Rationale for Antibacterial Potential
The 7-azaindole core is a key pharmacophore in various bioactive molecules.[3] Its structural similarity to tryptophan allows it to interact with various biological targets. The introduction of a bromine atom at the 4-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties and biological activity.
-
Bromo-Substitution: Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency. The bromine atom can increase lipophilicity, facilitating membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to target proteins.[4]
-
Carboxylic Acid Group: The carboxylic acid moiety can act as a key interaction point with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in the active site of enzymes. It can also improve the pharmacokinetic properties of a compound.
Table 1: Illustrative Antibacterial Activity of Azaindole and Indole Derivatives
Due to the lack of specific experimental data for 4-bromo-7-azaindole-3-carboxylic acid, the following table presents a summary of antibacterial activities for related azaindole and indole compounds to illustrate their potential. This data is for comparative purposes and to highlight the general activity of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | [5] |
| Indole-triazole derivative | Staphylococcus aureus | 6.25 | [5] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate | Staphylococcus aureus | ≤ 0.28 µM | [4] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate | Acinetobacter baumannii | ≤ 0.28 µM | [4] |
| Methyl-substituted N-arylamine derivative of pyrazole | Methicillin-resistant S. aureus (MRSA) | 16 | [6] |
| Chloro-substituted N-arylamine derivative of pyrazole | Methicillin-resistant S. aureus (MRSA) | 16 | [6] |
| Bromo-substituted N-arylamine derivative of pyrazole | Methicillin-resistant S. aureus (MRSA) | 16 | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis and antibacterial evaluation of derivatives of 4-bromo-7-azaindole-3-carboxylic acid, based on methodologies reported for similar compounds.[2][5][7]
Protocol 1: General Synthesis of 4-Bromo-7-Azaindole-3-Carboxylic Acid Derivatives (Amides)
-
Activation of the Carboxylic Acid:
-
Dissolve 4-bromo-7-azaindole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 105 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacteria in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Caption: Workflow for antibacterial drug discovery using a core scaffold.
4-Bromo-7-azaindole-3-carboxylic acid represents a promising starting point for the development of novel antibacterial agents. Its structural features, combined with the proven antibacterial potential of the broader azaindole class, make it an attractive scaffold for further chemical exploration. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate new derivatives in the quest for effective treatments against bacterial infections. Further research is warranted to synthesize and test this specific compound and its analogues to fully elucidate their antibacterial spectrum and mechanism of action.
References
- 1. pjsir.org [pjsir.org]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays targeting 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This class of compounds has garnered significant interest in drug discovery due to its versatile scaffold, which has demonstrated inhibitory activity against a range of biological targets, particularly protein kinases.
Introduction to 1H-Pyrrolo[2,3-b]pyridines in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous inhibitors of key signaling proteins. Its resemblance to purines allows it to interact with the ATP-binding sites of many kinases, making it a valuable starting point for the development of targeted therapies for cancer and other diseases. High-throughput screening is an essential tool for rapidly evaluating large libraries of these derivatives to identify potent and selective modulators of therapeutic targets.
Featured Targets and Signaling Pathways
Several important signaling pathways have been successfully targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. Understanding these pathways is crucial for designing effective screening strategies and interpreting assay results.
Traf2- and Nck-Interacting Kinase (TNIK) Signaling
TNIK is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway, which is fundamental for cell proliferation and differentiation. Dysregulation of the Wnt pathway is a hallmark of various cancers, particularly colorectal cancer.[1] TNIK inhibitors can block Wnt signaling downstream of mutations in genes like APC, offering a promising therapeutic strategy.[1]
Caption: Simplified Wnt/TNIK Signaling Pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR family of receptor tyrosine kinases is involved in crucial cellular processes such as proliferation, differentiation, and migration. Aberrant FGFR signaling, often due to gene amplification or mutations, is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3]
Caption: Overview of FGFR Signaling Pathways.
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen 1H-pyrrolo[2,3-b]pyridine derivatives. The choice of assay depends on the specific target and the desired endpoint. Below are protocols for commonly used fluorescence-based assays.
Experimental Workflow for HTS
The general workflow for a high-throughput screening campaign involves several stages, from primary screening to hit validation and lead optimization.
Caption: General High-Throughput Screening Workflow.
Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Application: To identify inhibitors of a specific kinase by measuring the phosphorylation of a substrate.
Principle: This assay measures the FRET between a terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will prevent this, resulting in a decreased FRET signal.[4][5][6]
Materials:
-
Kinase of interest
-
Fluorescein- or Alexa Fluor-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (Assay Buffer containing EDTA)
-
1H-pyrrolo[2,3-b]pyridine compound library (dissolved in DMSO)
-
Low-volume 384-well black microplates
Protocol:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Assay Buffer. The optimal concentrations of enzyme and substrate should be predetermined.
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well.
-
ATP Addition: Add 5 µL of a 2X ATP solution in Assay Buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Tb-labeled antibody to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Fluorescence Polarization (FP) Kinase Inhibition Assay
Application: To identify compounds that inhibit the binding of a fluorescently labeled tracer to a kinase.
Principle: This competitive binding assay relies on the change in the rotational speed of a fluorescently labeled small molecule (tracer) upon binding to a larger protein (kinase). The bound tracer rotates more slowly, resulting in a high fluorescence polarization value. An inhibitor that displaces the tracer will cause a decrease in polarization.[7][8][9]
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
1H-pyrrolo[2,3-b]pyridine compound library (dissolved in DMSO)
-
Low-volume 384-well black microplates
Protocol:
-
Compound Plating: Dispense 50 nL of each test compound into the wells of a 384-well plate.
-
Kinase Addition: Add 10 µL of the kinase solution in Assay Buffer to each well. The final concentration should be optimized to give a good assay window.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution in Assay Buffer to each well. The final tracer concentration should be at or below its Kₑ for the kinase.
-
Incubation: Incubate the plate for 60-180 minutes at room temperature to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Calculate the change in millipolarization (mP) units and determine the percent inhibition for each compound.
Cell-Based Proliferation Assay
Application: To assess the effect of 1H-pyrrolo[2,3-b]pyridine derivatives on the proliferation of cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compounds. A common method is the MTT assay, where the mitochondrial reductase in viable cells converts a tetrazolium salt (MTT) into a colored formazan product.[10]
Materials:
-
Cancer cell line of interest (e.g., a line with known dependency on a target kinase)
-
Cell culture medium and supplements
-
1H-pyrrolo[2,3-b]pyridine compound library
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC₅₀ value for each compound.
Data Presentation
The following tables summarize representative quantitative data for the activity of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound ID | Modification | IC₅₀ (nM) | Assay Type | Reference |
| Series A-1 | Varied aryl substitutions | < 1 | Enzymatic | [11] |
| Series A-2 | Phenyl-substituted | 1 - 10 | Enzymatic | |
| Series A-3 | Heterocyclic substitutions | 10 - 100 | Enzymatic |
Note: Specific compound structures are detailed in the referenced literature.
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Assay Type | Reference |
| 4h | 7 | 9 | 25 | 712 | Enzymatic | [2][3] |
| 1 | 1900 | - | - | - | Enzymatic | [2] |
| 4a | 100 | - | - | - | Enzymatic | [2] |
| 4l | 50 | - | - | - | Enzymatic | [2] |
Note: "-" indicates data not reported.
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Other Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Assay Type | Reference |
| 8g | CDK9/CyclinT | 0.21 | Enzymatic | [12] |
| 8g | Haspin | 0.045 | Enzymatic | [12] |
| 8h | CDK9/CyclinT | 0.18 | Enzymatic | [12] |
| 8h | Haspin | 0.024 | Enzymatic | [12] |
| 8l | Haspin | 0.014 | Enzymatic | [12] |
| 22 | CDK8 | 0.0486 | Enzymatic | [1] |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the efficient identification and characterization of novel drug candidates from libraries of these derivatives. Careful selection of assay methodology, coupled with a systematic approach to hit validation and lead optimization, will be crucial for advancing these promising compounds toward clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PDE4B Inhibitors Using a 7-Azaindole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of selective Phosphodiesterase 4B (PDE4B) inhibitors centered around a 7-azaindole scaffold. This document outlines the rationale, key experimental protocols, and data presentation standards for advancing novel therapeutic agents targeting inflammatory diseases.
Introduction
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), making PDE4 a compelling target for anti-inflammatory therapies.[2][3]
Notably, the PDE4B subtype is highly expressed in inflammatory and immune cells.[4] Genetic and pharmacological studies have demonstrated that selective inhibition of PDE4B is responsible for the anti-inflammatory effects, while inhibition of PDE4D is often associated with dose-limiting side effects like nausea and emesis.[4] Therefore, the development of selective PDE4B inhibitors is a key strategy to improve the therapeutic index of this drug class.
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets.[5][6] Its structural and electronic properties make it an attractive core for designing potent and selective PDE4B inhibitors. This document provides the necessary protocols to synthesize, characterize, and evaluate 7-azaindole-based PDE4B inhibitors.
Data Presentation
Effective drug development relies on the clear and concise presentation of quantitative data. All experimental data for novel 7-azaindole PDE4B inhibitors should be summarized in the following tabular format to facilitate direct comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Potency and Selectivity of 7-Azaindole Based PDE4B Inhibitors
| Compound ID | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) |
| Example-1 | 15 | 150 | 10 |
| Example-2 | 8 | 240 | 30 |
| Your-Cmpd-1 | |||
| Your-Cmpd-2 |
Table 2: Cellular Activity of 7-Azaindole Based PDE4B Inhibitors
| Compound ID | LPS-induced TNF-α Inhibition IC50 (nM) (in THP-1 cells) | Cytotoxicity CC50 (µM) (in THP-1 cells) | Therapeutic Index (CC50/IC50) |
| Example-1 | 50 | >10 | >200 |
| Example-2 | 25 | >10 | >400 |
| Your-Cmpd-1 | |||
| Your-Cmpd-2 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development of novel inhibitors. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.
Protocol 1: PDE4B Enzymatic Inhibition Assay
This protocol describes a fluorescence polarization (FP) based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
PDE Binding Agent (commercially available)
-
Test compounds (solubilized in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4B enzyme in cold PDE Assay Buffer to the desired concentration (the optimal concentration should be determined empirically to achieve a robust signal window). Add 5 µL of the diluted enzyme to each well containing the test compound.
-
Reaction Initiation: Prepare the FAM-cAMP substrate solution in PDE Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reaction Termination and Signal Detection: Add 10 µL of the PDE Binding Agent to each well to stop the reaction. The binding agent will bind to the hydrolyzed FAM-AMP, resulting in a high FP signal.
-
Data Acquisition: Incubate the plate for an additional 15 minutes at room temperature to allow the binding reaction to stabilize. Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for fluorescein.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a known potent PDE4 inhibitor or no enzyme (100% inhibition). Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Protocol 2: LPS-Induced TNF-α Release Assay in THP-1 Cells
This protocol details a cell-based assay to evaluate the ability of test compounds to inhibit the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (solubilized in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
MTT or other viability assay kit
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Add serial dilutions of the test compounds to the wells. Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay: To assess the cytotoxicity of the compounds, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation. Calculate the selectivity index by dividing the cytotoxicity CC50 by the TNF-α inhibition IC50.
Mandatory Visualizations
PDE4B Signaling Pathway in Inflammation
The following diagram illustrates the central role of PDE4B in modulating the inflammatory response. Inhibition of PDE4B leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and inactivate key pro-inflammatory transcription factors like NF-κB, leading to a reduction in the expression of inflammatory cytokines such as TNF-α.[7][8]
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Azaindole Analogs Against Human African Trypanosomiasis
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei. The current drug pipeline for HAT is limited, and the emergence of drug resistance necessitates the discovery of new therapeutic agents.[1] 7-Azaindole derivatives have emerged as a promising class of compounds with potent activity against T. brucei. This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of 7-azaindole analogs as potential treatments for HAT. These protocols are intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and parasitology.
The development of these compounds often originates from high-throughput screening (HTS) of kinase inhibitor libraries, suggesting that their mechanism of action may involve the inhibition of essential trypanosomal kinases.[1] Structure-activity relationship (SAR) studies have demonstrated that the 7-azaindole core is crucial for anti-trypanosomal activity.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-7-Azaindole Analogs
This protocol describes a general method for the synthesis of 3,5-disubstituted-7-azaindole analogs, adapted from published procedures.[1] The synthesis involves a multi-step process including Suzuki couplings to introduce substituents at the 3 and 5 positions of the 7-azaindole core.
Materials:
-
5-bromo-7-azaindole
-
1-Methyl-4-pyrazoleboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) chloride diphenylphosphinoferrocene complex (PdCl₂(dppf)·CH₂Cl₂)
-
Dioxane
-
Water
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Tosyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Aryl boronic acids or pinacol esters
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 7):
-
In a reaction vessel, combine 5-bromo-7-azaindole (1 equivalent), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.1 equivalents), K₂CO₃ (2 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents).
-
Add a 3:1 mixture of dioxane and water.
-
Heat the reaction mixture at 85 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield intermediate 7.
-
-
Iodination of Intermediate 7:
-
Dissolve intermediate 7 in acetonitrile.
-
Add NIS (1.1 equivalents) and heat the mixture at 50 °C for 2 hours.
-
Monitor the reaction for the formation of the iodinated product.
-
Cool the reaction and quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
-
Tosylation of the Iodinated Intermediate:
-
Dissolve the iodinated intermediate in DCM.
-
Add TEA (3 equivalents) and DMAP (0.1 equivalents).
-
Add tosyl chloride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the tosylated intermediate (Intermediate 11).
-
-
Second Suzuki Coupling:
-
Combine the tosylated intermediate 11 (1 equivalent), the desired aryl boronic acid or pinacol ester (1.2 equivalents), K₂CO₃ (2 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents) in a microwave vial.
-
Add a 3:1 mixture of dioxane and water.
-
Heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
Cool, dilute with water, and extract the product.
-
Dry and concentrate the organic layer.
-
Purify the protected product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected product in dioxane.
-
Add 2M aqueous NaOH.
-
Heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.
-
Neutralize the reaction with acid and extract the final product.
-
Purify by column chromatography or preparative HPLC to obtain the desired 3,5-disubstituted-7-azaindole analog.
-
Protocol 2: Synthesis of 4-Amino-7-Azaindole Analogs
This protocol outlines the synthesis of 4-amino-7-azaindole analogs via a Buchwald-Hartwig coupling reaction.[2]
Materials:
-
4-chloro-7-azaindole
-
Appropriate amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vial, combine 4-chloro-7-azaindole (1 equivalent), the desired amine (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), the ligand (0.04-0.1 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-amino-7-azaindole analog.
Protocol 3: In Vitro Anti-Trypanosomal Activity Assay
This protocol describes a whole-cell viability assay to determine the anti-trypanosomal activity of the synthesized compounds against Trypanosoma brucei brucei using an Alamar Blue-based method.[3]
Materials:
-
Trypanosoma brucei brucei bloodstream form (e.g., Lister 427)
-
Complete HMI-9 medium
-
Synthesized 7-azaindole analogs dissolved in DMSO
-
Pentamidine (as a positive control)
-
Alamar Blue reagent (Resazurin)
-
384-well microplates
-
Fluorometric plate reader
Procedure:
-
Culture T. b. brucei bloodstream forms in complete HMI-9 medium to the mid-log phase.
-
Prepare serial dilutions of the test compounds and pentamidine in HMI-9 medium in a 384-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add the T. b. brucei culture to each well to achieve a final density of approximately 2 x 10³ cells/well.
-
Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plates at 37 °C in a 5% CO₂ humidified incubator for 48 hours.
-
After 48 hours, add Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorometric plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Mammalian Cell Cytotoxicity Assay
To assess the selectivity of the compounds, a cytotoxicity assay against a mammalian cell line (e.g., HEK293 or HepG2) is performed.[3]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 7-azaindole analogs dissolved in DMSO
-
Puromycin or another appropriate cytotoxic agent (as a positive control)
-
Alamar Blue reagent or MTT reagent
-
96-well or 384-well microplates
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Seed the mammalian cells in a microplate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates at 37 °C in a 5% CO₂ humidified incubator for 72 hours.
-
Add the viability reagent (Alamar Blue or MTT) and incubate for the recommended time.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).
-
Calculate the selectivity index (SI) as the ratio of the mammalian cell IC₅₀ to the T. brucei EC₅₀.
Data Presentation
The following tables summarize the biological activity of representative 3,5-disubstituted and 4-amino-substituted 7-azaindole analogs against Trypanosoma brucei.
Table 1: Structure-Activity Relationship of 3,5-Disubstituted-7-Azaindole Analogs [1]
| Compound | R¹ | R² | T. brucei pEC₅₀ |
| 9 | H | Br | < 5.0 |
| 7 | H | 1-methyl-pyrazol-4-yl | 6.5 |
| 13a | 4-cyanophenyl | 1-methyl-pyrazol-4-yl | 7.4 |
| 13s | 4-N,N-dimethylmethanamine | 1-methyl-pyrazol-4-yl | 7.0 |
| 13u | 4-hydroxyphenyl | 1-methyl-pyrazol-4-yl | 7.0 |
| 13r | 4-nitrophenyl | 1-methyl-pyrazol-4-yl | 7.6 |
| 29d | 3-fluoro-4-cyanophenyl | 1-methyl-pyrazol-4-yl | 7.3 |
Table 2: Biological Activity of 4-Amino-7-Azaindole Analogs [2]
| Compound | R¹ | R² | T.b. brucei pEC₅₀ | MRC5 pIC₅₀ |
| 1 | 3,5-dimethylpyrazole | H | 7.0 | 5.2 |
| 3a | pyrazole | H | 6.0 | < 4.7 |
| 3c | 3-ethylpyrazole | H | 6.2 | < 4.7 |
| 3i | 3-propylpyrazole | H | 6.8 | < 4.7 |
| 4s | 4-fluoro-3,5-dimethylpyrazole | H | 7.5 | 5.4 |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 3,5-disubstituted-7-azaindole analogs.
Caption: General synthetic scheme for 3,5-disubstituted-7-azaindoles.
Drug Discovery and Development Workflow
This diagram outlines the typical workflow for identifying and optimizing lead compounds for HAT.
Caption: Workflow for anti-trypanosomal drug discovery.
Proposed Mechanism of Action: Kinase Inhibition
The 7-azaindole scaffold is a common hinge-binding motif in kinase inhibitors. The proposed mechanism of action for these compounds involves the inhibition of essential T. brucei kinases, leading to parasite death.
Caption: Inhibition of a trypanosomal kinase by a 7-azaindole analog.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Introduction
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed application note and protocol for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established principles for the analysis of similar small molecule carboxylic acids.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [1] |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. |
Quantitative Analysis by LC-MS/MS
An LC-MS/MS method is proposed for the sensitive and selective quantification of this compound. This technique offers high specificity by utilizing Multiple Reaction Monitoring (MRM) to filter for a specific precursor-to-product ion transition.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are illustrative and would require experimental validation.
| Parameter | Expected Value |
| Retention Time | 2.5 - 4.5 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
Experimental Protocol: LC-MS/MS Method
This section details the step-by-step protocol for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Bovine Serum Albumin (for matrix-matched calibrators and QCs if analyzing biological samples)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Analyte) | To be determined by direct infusion of the reference standard (e.g., [M-H]⁻ → fragment ion) |
| MRM Transition (IS) | To be determined by direct infusion of the internal standard |
Standard and Sample Preparation
5.1. Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
5.2. Working Solutions
-
Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
5.3. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 50 µL of the sample (plasma, serum, etc.), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Logical Relationship of Method Development
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole)
-
Question: My yield of 4-Bromo-1H-pyrrolo[2,3-b]pyridine is consistently low. What are the common causes and how can I improve it?
-
Answer: Low yields in the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine can stem from several factors depending on the synthetic route. A common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
-
Incomplete Bromination: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and used in the correct stoichiometric amount. The reaction is often sensitive to temperature; maintaining a low temperature during the addition of NBS can prevent side reactions.
-
Over-bromination: Using an excess of the brominating agent or elevated temperatures can lead to the formation of di-brominated products. Careful control of the reaction stoichiometry and temperature is crucial.
-
Purification Losses: The product can be lost during workup and purification. Ensure complete extraction from the aqueous layer and use an appropriate chromatography system for purification. A gradient elution might be necessary to separate the product from starting material and byproducts.
-
Step 2: Carboxylation at the 3-position
Two primary methods for introducing the carboxylic acid group at the 3-position are the Vilsmeier-Haack formylation followed by oxidation, and direct carboxylation via lithiation.
Method A: Vilsmeier-Haack Formylation and Subsequent Oxidation
-
Question: The Vilsmeier-Haack formylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine is not proceeding to completion, resulting in a low yield of the 3-formyl intermediate. What should I check?
-
Answer:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). Ensure both reagents are anhydrous, as moisture will quench the reaction. The order of addition is also important; typically, POCl₃ is added to cold DMF.
-
Reaction Temperature: The formylation reaction itself may require heating. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Side Reactions: Electron-rich pyrroles can sometimes undergo side reactions under the acidic conditions of the Vilsmeier-Haack reaction.[1] Careful control of the reaction temperature and stoichiometry can help minimize these.
-
-
Question: The oxidation of 3-formyl-4-bromo-1H-pyrrolo[2,3-b]pyridine to the carboxylic acid is giving a poor yield. What oxidation conditions are recommended?
-
Answer: The Pinnick oxidation is a mild and effective method for oxidizing aldehydes to carboxylic acids, especially for substrates with sensitive functional groups.[2][3]
-
Reagent Quality: Use high-purity sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene to prevent side reactions from the hypochlorous acid byproduct.[3]
-
pH Control: The reaction is typically carried out under weakly acidic conditions, often buffered with a phosphate salt.[2] Maintaining the optimal pH is critical for the reaction to proceed efficiently.
-
Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature might be necessary. Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed.
-
Method B: Direct Carboxylation via Lithiation
-
Question: I am attempting the direct carboxylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine by lithiation followed by quenching with CO₂, but the yield is very low. What are the critical parameters for this reaction?
-
Answer: Direct lithiation of bromopyridines can be challenging due to the potential for side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Low Temperature: The lithiation step is typically carried out at very low temperatures (-78 °C) to prevent side reactions such as deprotonation of the pyridine ring or reaction with the solvent (THF).[4]
-
Stoichiometry of Butyllithium: Use a freshly titrated solution of butyllithium (n-BuLi or t-BuLi) to ensure accurate stoichiometry. An excess of the organolithium reagent can lead to di-lithiation or other undesired reactions.[4]
-
Quenching with CO₂: Ensure the carbon dioxide used for quenching is dry. Solid CO₂ (dry ice) is a convenient source. The lithiated intermediate should be added to an excess of crushed dry ice to ensure efficient carboxylation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine?
-
A1: The most common starting material is 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Direct bromination at the 4-position can be achieved using a suitable brominating agent like NBS.
-
-
Q2: Are there any specific safety precautions I should take during this synthesis?
-
A2: Yes. Organolithium reagents like butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere. Phosphorus oxychloride is corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q3: How can I monitor the progress of the reactions?
-
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with a visualizing agent like potassium permanganate or using a UV lamp may be necessary.
-
-
Q4: What are the common impurities I might encounter and how can I remove them?
-
A4: Common impurities include unreacted starting materials, over-brominated byproducts (in the first step), and side products from the carboxylation reaction. Purification by column chromatography on silica gel is typically required to isolate the pure product.
-
Data Presentation
Table 1: Comparison of Carboxylation Methods
| Method | Key Reagents | Typical Reaction Conditions | Advantages | Potential Disadvantages |
| Vilsmeier-Haack & Oxidation | 1. POCl₃, DMF2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1. 0 °C to reflux2. Room temperature | Milder conditions for the carboxylation step (oxidation).[2][3] | Two-step process; Vilsmeier-Haack can have side reactions.[1] |
| Direct Lithiation | 1. n-BuLi or t-BuLi2. CO₂ (dry ice) | 1. -78 °C2. -78 °C to room temperature | Single-step carboxylation. | Requires strictly anhydrous conditions and very low temperatures; risk of side reactions.[4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF and add it to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Protocol 2: Pinnick Oxidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a scavenger, 4-5 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.
-
Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with dilute HCl to pH 3-4 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow via Vilsmeier-Haack formylation and oxidation.
Caption: Synthetic workflow via direct lithiation and carboxylation.
References
Technical Support Center: Bromination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, offering potential causes and solutions to help you optimize your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Short reaction time. | - Switch to a more reactive brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of multiple products (poor regioselectivity) | - The 1H-pyrrolo[2,3-b]pyridine ring has multiple activated positions.- Harsh reaction conditions. | - Use a milder and more selective brominating agent such as Copper(II) bromide (CuBr₂).- Perform the reaction at a lower temperature.- Consider using a protecting group for the pyrrole nitrogen to modulate reactivity. |
| Formation of a di-brominated product | - Excess of the brominating agent.- High reactivity of the mono-brominated product. | - Use a stoichiometric amount (1.0 equivalent) of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration.- Isolate the mono-brominated product at an earlier reaction time. |
| Presence of a product with a lower molecular weight than the starting material | - Decarboxylation of the starting material or product. This may be followed by bromination at the 3-position. | - Employ milder reaction conditions (lower temperature, less acidic medium).- Use a non-protic solvent.- Consider converting the carboxylic acid to an ester prior to bromination to prevent decarboxylation. |
| Formation of an unexpected oxidized product (e.g., oxindole derivative) | - Certain brominating agents, like NBS in the presence of water or other nucleophiles, can lead to oxidation of the pyrrole ring. | - Ensure anhydrous reaction conditions.- Use a brominating agent less prone to inducing oxidation, such as Br₂ in a non-polar solvent.- Carefully control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
A1: Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring typically occurs at the C3 position of the pyrrole ring due to its higher electron density. However, since the C3 position is already substituted with a carboxylic acid, the bromination is directed to other positions on the ring system. The most likely position for bromination is the C5 position on the pyridine ring.
Q2: What are the most common side products observed in this reaction?
A2: The most frequently encountered side products include:
-
Di-brominated products: Arising from the high reactivity of the mono-brominated product towards the brominating agent.
-
Other mono-brominated isomers: Depending on the reaction conditions, minor amounts of other isomers may be formed.
-
Decarboxylated-brominated product: Under certain conditions, the starting material can undergo decarboxylation, followed by bromination at the now vacant C3-position.
Q3: Can the carboxylic acid group be cleaved during the bromination reaction?
A3: Yes, decarboxylation is a potential side reaction, especially under harsh conditions such as high temperatures or in the presence of strong acids.[1] If you observe a significant amount of a byproduct lacking the carboxylic acid, optimizing for milder conditions is recommended.
Q4: How can I minimize the formation of di-brominated byproducts?
A4: To reduce over-bromination, you should carefully control the stoichiometry of your brominating agent, ideally using no more than one equivalent. Adding the brominating agent slowly or in portions can also help to maintain a low concentration and favor the mono-brominated product.
Q5: What purification methods are effective for separating the desired mono-brominated product from the side products?
A5: Standard purification techniques such as silica gel flash column chromatography are typically effective. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and the more nonpolar di-brominated byproduct. Recrystallization can also be a viable method for obtaining a highly pure product.
Experimental Protocols
Protocol 1: Selective Bromination at the C5-Position using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is 7-azaindole and why is it a significant scaffold in drug discovery? A1: 7-Azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound that is a bioisostere of indole.[1][2] Its structure, featuring a pyridine ring fused to a pyrrole ring, allows it to act as both a hydrogen bond donor and acceptor, making it an ideal hinge-binding moiety in kinase inhibitors.[3] This unique characteristic has led to its incorporation into several FDA-approved drugs, such as the B-Raf inhibitor vemurafenib for melanoma and the BCL-2 inhibitor venetoclax for leukemia.[3]
Q2: Which positions on the 7-azaindole ring are most reactive and why? A2: The reactivity of the 7-azaindole ring is influenced by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The C-3 position is the most electron-rich and is highly susceptible to electrophilic substitution.[3] Functionalization can also be directed to other positions, such as C-2, C-4, C-5, and C-6, through various strategies like metalation, halogenation followed by cross-coupling, or C-H activation with directing groups.[2][4][5]
Q3: What are the recommended protecting groups for the N-H of 7-azaindole? A3: N-protection is often crucial to prevent undesired side reactions and to modulate the reactivity of the ring system.[6] Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Easy to introduce and remove, it reduces the electron density of the ring, enhancing stability towards oxidation.[6]
-
Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These are robust electron-withdrawing groups, but their removal can require harsh conditions.[6]
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group has been shown to not only protect the nitrogen but also to activate the C-4 position for nucleophilic aromatic substitution (SNAr) reactions.[3]
-
Pivaloyl: This bulky group can offer steric protection for both the N-1 and C-2 positions, but it is notoriously difficult to remove.[7]
Q4: How does the pyridine nitrogen (N7) influence the functionalization reactions? A4: The N7 atom makes the pyridine part of the molecule electron-deficient, which influences the regioselectivity of reactions. For example, it makes the C-4 and C-6 positions susceptible to nucleophilic attack, especially if an activating group is present.[3] The N7 atom can also coordinate with metal catalysts, which can either lead to catalyst poisoning or direct C-H functionalization to the adjacent C-6 position.[8] This coordination must be considered when designing metal-catalyzed reactions.
Troubleshooting Guides
C-H Functionalization
Q: My C-H functionalization reaction is showing poor regioselectivity. How can I improve it? A: Achieving site selectivity in direct C-H functionalization is a common challenge due to multiple reactive C-H bonds.[9]
-
Strategy 1: Use a Directing Group. Installing a directing group on the N-1 nitrogen is a reliable method to control selectivity. For example, a P(O)tBu2 group can direct arylation to the C-7 position with a palladium catalyst or to the C-6 position with a copper catalyst.[9]
-
Strategy 2: Leverage Inherent Reactivity. For electrophilic functionalization, the C-3 position is intrinsically the most reactive, and reactions can often be directed there without a directing group.[3]
Q: I am observing low yields and catalyst deactivation in my palladium-catalyzed C-H activation. What could be the cause? A: The nitrogen atoms in 7-azaindole can strongly coordinate to the metal catalyst, leading to catalyst poisoning or undesired reaction pathways.[8]
-
Solution: Employ a directing group that also acts as an anionic ligand. An N-methoxy amide group, for instance, can promote the in situ generation of the active catalyst and anchor it near the target C-H bond, bypassing interference from the heterocyclic nitrogens.[8]
Halogenation
Q: I am attempting a C-3 bromination of 7-azaindole with Br2, but I am getting multiple brominated products and low yield. What should I do? A: Using elemental bromine can be too harsh, leading to over-halogenation.
-
Solution: Switch to a milder brominating agent. Using copper(II) bromide (CuBr2) in a solvent like acetonitrile at room temperature provides a mild and efficient method for the highly regioselective synthesis of 3-bromo-7-azaindoles in high yields.[5] For ultimate selectivity, enzymatic halogenation can be considered, which often yields a single monobrominated product.[10]
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)
Q: I am trying to perform a Buchwald-Hartwig amination on an unprotected halo-7-azaindole, but I am getting significant N-arylation of the pyrrole nitrogen instead of the desired C-N coupling. How can I prevent this? A: N-H arylation is a common side reaction when using unprotected 7-azaindoles with copper or palladium catalysts.[4]
-
Solution: The choice of catalyst, base, and solvent is critical. Using specific palladium precatalysts, such as those with bulky, electron-rich phosphine ligands like RuPhos, can favor the desired C-N coupling.[4] Furthermore, employing a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a solvent like THF has been shown to be optimal, minimizing the undesired N-arylation.[4]
Q: My Suzuki coupling reaction on a di-halogenated 7-azaindole is not selective, leading to a mixture of mono- and di-coupled products. How can I achieve selective mono-coupling? A: Achieving selective mono-coupling requires careful selection of the catalyst and reaction conditions.
-
Solution: A systematic screening of catalysts is recommended. For the selective Suzuki-Miyaura cross-coupling at the C-2 position of a 2,X-dihalo-7-azaindole, Pd(PPh3)4 has been identified as a highly chemoselective catalyst.[11]
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Amination of 4-Chloro-7-azaindole [4]
| Entry | Pd Source (mol %) | Ligand (mol %) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | P1 (0.5) | L1 RuPhos (0.5) | 30 min | 94 |
| 2 | P2 (0.5) | L2 SPhos (0.5) | 30 min | 81 |
| 3 | P3 (0.5) | L3 XPhos (0.5) | 30 min | 90 |
| 4 | Pd(OAc)2 (0.5) | L1 RuPhos (1) | 30 min | 80 |
| 5 | Pd2dba3 (0.25) | L1 RuPhos (1) | 30 min | 33 |
Conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol, 1 M in THF).
Table 2: Optimization of Base and Solvent for Amination of 4-Chloro-7-azaindole [4]
| Entry | Base | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cs2CO3 | Toluene | 110 | 16 h | 0 |
| 2 | NaOt-Bu | Toluene | 110 | 16 h | 7 |
| 3 | LiHMDS | Toluene | 110 | 1 h | 85 |
| 4 | LiHMDS | Dioxane | 100 | 1 h | 92 |
| 5 | LiHMDS | THF | 65 | 30 min | 94 |
| 6 | LiHMDS | THF | r.t. | 4 h | 90 (at 1 mol% cat.) |
Conditions: Using catalyst system P1/L1 from Table 1.
Table 3: Substrate Scope for Iodine-Catalyzed C-3 Selenylation of 7-Azaindoles [12]
| Entry | 7-Azaindole Substrate | Product Yield (%) |
|---|---|---|
| 1 | Unsubstituted | 96 |
| 2 | 2-Methyl | 95 |
| 3 | 4-Chloro | 94 |
| 4 | 4-Bromo | 88 |
| 5 | 4-Cyano | 83 |
| 6 | 4-Morpholino | 91 |
Reaction conditions: 7-azaindole (1.0 equiv), diphenyl diselenide (0.6 equiv), I2 (20 mol %), DMSO at 80 °C for 6 h.
Experimental Protocols
Protocol 1: C-3 Bromination of 7-Azaindole with Copper(II) Bromide [5]
-
To a solution of 7-azaindole (1.0 mmol) in acetonitrile (10 mL), add copper(II) bromide (CuBr2) (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-azaindole.
Protocol 2: Palladium-Catalyzed Amination of Unprotected 4-Chloro-7-azaindole [4]
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7-azaindole (0.5 mmol), the palladium precatalyst P1 (0.5 mol %), and the ligand RuPhos (L1, 0.5 mol %).
-
Add the amine (0.6 mmol) followed by anhydrous THF (2 mL).
-
Add lithium hexamethyldisilazide (LiHMDS) (1.2 mmol, as a 1 M solution in THF) dropwise to the mixture.
-
Heat the reaction mixture to 65 °C and stir for 30 minutes or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired amino-7-azaindole product.
Protocol 3: Iodine-Catalyzed C-3 Chalcogenation of 7-Azaindole [12]
-
In a reaction vial, combine 7-azaindole (50 mg, 1.0 equiv), the desired thiol (1.1 equiv) or diphenyl diselenide (0.6 equiv), and iodine (I2) (20 mol %).
-
Add dimethyl sulfoxide (DMSO) (2 mL).
-
Heat the reaction mixture at 80 °C in open air for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-3 functionalized 7-azaindole.
Mandatory Visualizations
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nva.sikt.no [nva.sikt.no]
- 12. pubs.acs.org [pubs.acs.org]
How to prevent decomposition of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, store at 2-8°C under an inert atmosphere, such as argon or nitrogen. Exposure to light, heat, and moisture should be minimized to prevent degradation.
Q2: How does exposure to light affect the stability of this compound?
Q3: Is this compound sensitive to pH?
A3: The 7-azaindole core of the molecule can be sensitive to strong acids and bases. Extreme pH conditions may lead to decomposition. It is advisable to maintain a neutral pH during storage and in experimental setups whenever possible. If pH adjustment is necessary, it should be done cautiously with dilute acids or bases.
Q4: What solvents are recommended for dissolving this compound?
A4: The solubility of this compound may vary. It is generally advisable to use aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for creating stock solutions. For reactions, the choice of solvent should be carefully considered based on the reaction conditions, avoiding highly reactive or protic solvents if they are not essential for the chemical transformation.
Q5: Can this compound undergo decarboxylation?
A5: Yes, similar to other indole-3-carboxylic acids, there is a potential for decarboxylation, especially when heated or under basic conditions. This would result in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. If your experiment involves heating, it is important to monitor for the formation of this potential impurity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation or degradation due to exposure to air, light, or moisture. | Store the compound under an inert atmosphere, protected from light, and in a desiccator. If discoloration is observed, consider purifying a small sample before use. |
| Poor solubility in recommended solvents | The compound may have degraded, or the solvent quality may be poor. | Use fresh, anhydrous solvents. If solubility issues persist, it may indicate compound degradation, and repurification might be necessary. |
| Appearance of an unexpected spot on TLC or peak in LC-MS corresponding to the decarboxylated product | Decarboxylation due to excessive heat or basic conditions. | Avoid high temperatures during reactions and work-up. If a base is required, use a mild, non-nucleophilic base and perform the reaction at the lowest possible temperature. |
| Low yield or formation of multiple byproducts in a reaction | Decomposition of the starting material under the reaction conditions. | Re-evaluate the reaction conditions. Consider using milder reagents, lower temperatures, and shorter reaction times. Ensure all reagents and solvents are pure and anhydrous. The use of a protective group for the pyrrole nitrogen might be beneficial in certain reactions. |
| Inconsistent experimental results | Inconsistent quality of the starting material due to decomposition. | Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. Always use a fresh aliquot for each experiment. |
Stability and Incompatibility Data
The following table summarizes the known and inferred stability information for this compound based on the general reactivity of the 7-azaindole scaffold and related compounds.
| Condition | Effect on Stability | Recommendation |
| Temperature | Elevated temperatures can promote decarboxylation and general degradation. | Store at 2-8°C. Avoid unnecessary heating in experiments. |
| Light | Potential for photo-induced C-Br bond cleavage. | Store in the dark. Protect reaction vessels from light. |
| pH | Susceptible to degradation in strongly acidic or basic conditions. | Maintain neutral pH where possible. Use mild acids/bases for pH adjustments. |
| Atmosphere | The electron-rich pyrrole ring is susceptible to oxidation. | Store and handle under an inert atmosphere (e.g., Argon, Nitrogen). |
| Solvents | Stability can be solvent-dependent. Protic solvents may participate in degradation pathways under certain conditions. | Use high-purity, anhydrous aprotic solvents for storage of solutions. For reactions, choose solvents carefully based on compatibility with the substrate and reagents. |
| Strong Oxidizing Agents | Can lead to the oxidation of the pyrrolo-pyridine ring system. | Avoid contact with strong oxidizing agents. |
Experimental Protocol: Handling and Usage
To minimize decomposition during experimental use, the following protocol is recommended:
-
Preparation: Before use, allow the container of this compound to warm to room temperature in a desiccator to prevent moisture condensation.
-
Inert Atmosphere: Handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Weighing: Weigh the required amount of the compound quickly and accurately. Minimize the time the container is open to the atmosphere.
-
Dissolution: Dissolve the compound in a suitable high-purity, anhydrous solvent immediately after weighing. If preparing a stock solution, use a septa-sealed vial that can be purged with an inert gas.
-
Reaction Setup: Add the solution of the compound to the reaction vessel under an inert atmosphere.
-
Reaction Conditions: Maintain the reaction at the lowest effective temperature and for the minimum time necessary.
-
Work-up: During the work-up, avoid prolonged exposure to strong acids or bases.
-
Storage of Solutions: If a stock solution is prepared, it should be stored at 2-8°C under an inert atmosphere and protected from light. It is recommended to use freshly prepared solutions for best results.
Visual Troubleshooting and Workflow
The following diagrams illustrate the troubleshooting logic for decomposition issues and a recommended experimental workflow to prevent degradation.
Caption: Troubleshooting workflow for decomposition issues.
Technical Support Center: Overcoming Solubility Challenges with 7-Azaindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of 7-azaindole derivatives in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many 7-azaindole derivatives exhibit poor solubility in common organic solvents?
A1: The poor solubility of 7-azaindole derivatives often stems from their rigid, planar structure and strong intermolecular interactions, such as hydrogen bonding, within the crystal lattice. These factors can make it energetically unfavorable for the solvent to break apart the crystal structure and solvate the individual molecules. While the nitrogen atom in the pyridine ring can increase aqueous solubility compared to their indole counterparts, their overall lipophilicity can still lead to low solubility in many organic solvents.[1][2]
Q2: What are the most common organic solvents used to dissolve 7-azaindole derivatives?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most effective and commonly used organic solvents for dissolving a wide range of 7-azaindole derivatives, often achieving concentrations suitable for creating high-concentration stock solutions.[3][4] Other solvents like methanol, ethanol, and chloroform may be used, but the solubility is often significantly lower.[5][6]
Q3: My 7-azaindole derivative precipitates when I dilute the DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[7][8] DMSO is a very strong organic solvent, but when diluted into an aqueous buffer, its solvating power is dramatically reduced. To prevent this, you can:
-
Decrease the final concentration: Ensure your final assay concentration is below the aqueous solubility limit of the compound.
-
Use a co-solvent: Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution into the aqueous buffer.[7]
-
Stepwise dilution: Dilute the DMSO stock in a stepwise manner to avoid a sudden change in solvent polarity.[9]
-
Increase the percentage of DMSO in the final solution: However, be cautious as high concentrations of DMSO can be toxic to cells (typically should be kept below 0.5% v/v).[7][9]
Q4: Can heating or sonication help dissolve my 7-azaindole derivative?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can help to overcome the activation energy barrier for dissolution.[7][10] However, it is crucial to ensure that your compound is thermally stable and will not degrade with heat. Always start with a short duration of heating or sonication and visually inspect for dissolution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with 7-azaindole derivatives.
dot
Caption: A logical workflow for troubleshooting dissolution issues.
Data Presentation: Solubility of 7-Azaindole Derivatives in Organic Solvents
The following table summarizes the solubility of some common 7-azaindole derivatives in various organic solvents. This data can be used as a reference when selecting a suitable solvent for your experiments.
| Compound | Solvent | Solubility | Reference(s) |
| Vemurafenib | DMSO | ~100 mg/mL | [4] |
| Dimethylacetamide (DMA) | >500 mg/mL | [11] | |
| Ethanol | Very poorly soluble | [4] | |
| Pexidartinib | DMSO | ~20 mg/mL | [3] |
| DMF | ~20 mg/mL | [3] | |
| 7-Azaindole (parent) | Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] | |
| Compound 9a | Methanol | Exceptionally low | [2] |
| Acetone | Exceptionally low | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a general procedure for preparing a 10 mM stock solution of a 7-azaindole derivative in DMSO.
Materials:
-
7-azaindole derivative powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized 7-azaindole derivative to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, for a compound with a molecular weight of 400 g/mol , weigh 4 mg to prepare 1 mL of a 10 mM stock solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be applied if the compound is known to be heat-stable.[7]
-
-
Storage: Once the compound is fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Co-Solvent Method for Improving Aqueous Solubility
This protocol details how to use a co-solvent to improve the solubility of a hydrophobic 7-azaindole derivative when diluting a DMSO stock into an aqueous buffer.
Materials:
-
High-concentration stock solution of the 7-azaindole derivative in DMSO (e.g., 10 mM)
-
Co-solvent (e.g., ethanol, propylene glycol)[12]
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of the DMSO stock solution in the co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution: Slowly add the intermediate dilution to the pre-warmed aqueous buffer while vortexing to achieve the desired final concentration. This gradual change in solvent polarity helps to keep the compound in solution.
-
Control: Prepare a vehicle control with the same final concentrations of DMSO and the co-solvent in the aqueous buffer.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a method for preparing a solid dispersion to enhance the dissolution rate and solubility of a poorly soluble 7-azaindole derivative.
Materials:
-
7-azaindole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))[13]
-
Common volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve the 7-azaindole derivative and the hydrophilic carrier in the chosen common solvent in the desired ratio (e.g., 1:1, 1:2 drug to carrier). Ensure complete dissolution to achieve a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Signaling Pathway Diagrams
7-azaindole derivatives are potent inhibitors of various protein kinases involved in critical cellular signaling pathways.
dot
Caption: Inhibition of the RAF-MEK-ERK pathway by Vemurafenib.
dot
Caption: Inhibition of the PI3K-AKT-mTOR pathway.
dot
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Vemurafenib - LKT Labs [lktlabs.com]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. Modified solid in oil nanodispersion containing vemurafenib-lipid complex- in vitro/ in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of 4-bromo-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-bromo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-bromo-7-azaindole?
A1: The most prevalent and well-documented method for the synthesis of 4-bromo-7-azaindole is the bromination of 7-azaindole N-oxide. This typically involves the activation of the N-oxide followed by the introduction of a bromine source.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control, the choice of brominating agent and activating reagent, and the reaction solvent are all critical parameters. The order of addition of reagents can also significantly impact the regioselectivity and yield of the reaction.
Q3: What are the potential byproducts in this synthesis?
A3: The primary byproducts are often regioisomers, such as 6-bromo-7-azaindole. Over-bromination can lead to the formation of dibromo-7-azaindole derivatives. Incomplete reaction will leave unreacted 7-azaindole N-oxide, and hydrolysis of activated intermediates can also occur.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for separating the desired 4-bromo isomer from other byproducts. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-bromo-7-azaindole | 1. Incomplete N-oxidation of 7-azaindole.2. Ineffective activation of the N-oxide.3. Deactivation of the brominating agent.4. Incorrect reaction temperature. | 1. Ensure complete conversion to the N-oxide using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂) and monitor by TLC or LC-MS.2. Use a suitable activating agent such as POBr₃ or a combination of an anhydride (e.g., methanesulfonic anhydride) and a bromide salt. Ensure the activating agent is fresh and added under anhydrous conditions.3. Use a fresh, high-quality brominating agent.4. Strictly control the reaction temperature as specified in the protocol. Some methods require cooling to 0°C or below during reagent addition. |
| Formation of significant amounts of regioisomeric byproducts (e.g., 6-bromo-7-azaindole) | 1. Reaction conditions favoring bromination at other positions.2. Choice of brominating agent and solvent. | 1. The regioselectivity of the bromination of 7-azaindole N-oxide is highly dependent on the reaction conditions. Activation of the N-oxide generally directs bromination to the 4- and 6-positions. To favor 4-bromination, carefully control the addition of the brominating agent at low temperatures.2. Consider using a bulkier brominating agent or a different solvent system to influence the steric hindrance around the azaindole core. |
| Presence of dibrominated byproducts | 1. Excess of brominating agent.2. Reaction run for too long or at too high a temperature. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. Monitor the reaction progress closely by TLC or LC-MS to avoid over-bromination.2. Reduce the reaction time or temperature once the formation of the desired product is maximized. |
| Unreacted 7-azaindole N-oxide remaining | 1. Insufficient amount of activating agent or brominating agent.2. Reaction not run to completion. | 1. Ensure the correct stoichiometry of all reagents.2. Increase the reaction time, but monitor for the formation of byproducts. A slight increase in temperature might be necessary, but proceed with caution to avoid side reactions. |
| Difficulty in purifying the product | 1. Close polarity of the desired product and byproducts.2. Product instability on silica gel. | 1. Use a long chromatography column and a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is ineffective.2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and degradation of the basic azaindole product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-bromo-7-azaindole
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| 7-Azaindole N-oxide | POBr₃ | Dichloromethane | Reflux | ~60-70 | General observation from literature |
| 7-Azaindole N-oxide | Methanesulfonic anhydride, TMABr | DMF | 0°C to rt | 56 | [1] |
Table 2: 1H NMR Chemical Shift Comparison of Bromo-7-azaindole Isomers (in CDCl₃, ~400 MHz)
| Proton | 4-bromo-7-azaindole (δ, ppm) | 6-bromo-7-azaindole (δ, ppm) |
| H-2 | ~7.42 (d) | ~7.5 (d) |
| H-3 | ~6.57 (d) | ~6.5 (d) |
| H-5 | 8.14 (d) | 8.3 (s) |
| H-6 | - | - |
| NH | ~10.77 (br s) | ~11.0 (br s) |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of 4-bromo-7-azaindole from 7-Azaindole N-oxide
This protocol is adapted from established literature procedures.
Materials:
-
7-Azaindole N-oxide
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 7-azaindole N-oxide (1.0 eq) in anhydrous dichloromethane (10 mL/g of N-oxide) under a nitrogen atmosphere, add phosphorus oxybromide (1.2 eq) portion-wise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-7-azaindole as a solid.
Mandatory Visualization
Caption: Synthetic workflow for 4-bromo-7-azaindole.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: 4-Bromo-7-Azaindole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-7-azaindole intermediates. The focus is on addressing stability issues and challenges encountered during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and proper storage for 4-bromo-7-azaindole?
4-bromo-7-azaindole is a solid crystalline substance that is generally stable under normal conditions.[1] For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Long-term storage at -20°C is also recommended.
Q2: What are the primary safety precautions when handling 4-bromo-7-azaindole?
This compound is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, it is crucial to handle 4-bromo-7-azaindole in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2]
Q3: Are there known incompatibilities for 4-bromo-7-azaindole?
Q4: Why is N-protection of 4-bromo-7-azaindole often necessary in cross-coupling reactions?
The pyrrole-like nitrogen in the 7-azaindole ring is acidic and can be deprotonated by the bases used in many cross-coupling reactions. This can lead to side reactions, catalyst inhibition, or solubility issues. N-protection can circumvent these issues, leading to cleaner reactions and higher yields. However, methods for the cross-coupling of unprotected halo-7-azaindoles have also been developed.[4][5]
Troubleshooting Guides for Common Reactions
The following sections provide troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving 4-bromo-7-azaindole.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. However, challenges can arise.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality palladium catalyst and ligands. Consider using a pre-catalyst. |
| Poor choice of ligand | For electron-rich substrates like 4-bromo-7-azaindole, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can facilitate the oxidative addition step. | |
| Ineffective base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction. A solvent system that promotes the solubility of the base is important. | |
| Dehalogenation of Starting Material | Proto-debromination | This side reaction can be promoted by moisture or certain reaction conditions. Ensure anhydrous conditions and consider using a less reactive boronic acid derivative (e.g., a boronate ester). |
| Homocoupling of Boronic Acid | Oxygen contamination | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. |
| Catalyst choice | Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts and ligands may be necessary. |
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 4-bromo-7-azaindole.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of N-aryl compounds.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Conversion | Catalyst inhibition | The amine substrate or product can sometimes inhibit the palladium catalyst. Using bulky, electron-rich ligands can mitigate this. |
| Inappropriate base | Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can depend on the amine nucleophile. | |
| N-H of azaindole | If unprotected, the N-H of the 7-azaindole ring can interfere with the reaction. N-protection or using specific conditions for unprotected substrates is recommended.[4][5] | |
| Hydrodehalogenation | β-hydride elimination | This side reaction can compete with reductive elimination.[6] The choice of ligand can influence the relative rates of these two pathways. |
| Rearrangement Products | Isomerization | In some cases, particularly with primary alkylamines or anilines, displacement rearrangement products have been observed.[4][7] Careful selection of reaction conditions and protecting groups can minimize this. |
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Conversion | Inactive copper co-catalyst | Copper(I) salts can be sensitive to oxidation. Use fresh, high-quality CuI and ensure anaerobic conditions. |
| Poorly chosen base | An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and sometimes as a solvent. The purity of the amine base is crucial. | |
| Homocoupling of Alkyne (Glaser Coupling) | Oxygen contamination | The presence of oxygen can lead to the oxidative homocoupling of the alkyne.[8] Rigorous degassing of the reaction mixture is essential. |
| High copper loading | Excessive amounts of the copper co-catalyst can promote Glaser coupling. Consider reducing the amount of CuI or using a copper-free Sonogashira protocol. | |
| Decomposition of Substrates | High temperatures | Some terminal alkynes and halo-heterocycles can be unstable at elevated temperatures. Running the reaction at the lowest effective temperature is advisable. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Bromo-7-Azaindole
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add N-protected 4-bromo-7-azaindole (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required) under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Signaling Pathway Diagram
Derivatives of 7-azaindole are widely used as kinase inhibitors.[9][10][11] Many of these inhibitors target key signaling pathways implicated in cancer, such as the VEGFR-2 and c-Met pathways.[12][13][14][15][16][17][18][19][20][21]
Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by 7-azaindole-based kinase inhibitors.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. 4-Bromo-7-azaindole, CAS No. 348640-06-2 - iChemical [ichemical.com]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 12. researchgate.net [researchgate.net]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. c-MET [abbviescience.com]
- 18. researchgate.net [researchgate.net]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Catalyst Selection for 7-Azaindole C-N Bond Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-N bond formation of 7-azaindoles. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 7-azaindole C-N coupling reaction is showing low or no conversion. What are the most common initial checks?
A1: Low or no conversion in palladium-catalyzed C-N cross-coupling reactions with 7-azaindoles can stem from several factors. Here are the primary aspects to investigate:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For instance, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos has proven effective.[1] Using palladium precatalysts can also lead to more reliable formation of the active catalytic species compared to generating it in situ.[2]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands are often required.[3] Xantphos is a commonly used ligand for C-N bond formation with 7-azaindoles, while others like SPhos and XPhos have also been employed with varying success.[1]
-
Base and Solvent: The choice of base and solvent is interdependent and crucial for reaction success. Strong bases like NaOtBu or LHMDS are common, but weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ are often preferred for their broader functional group tolerance.[1][2] Dioxane and toluene are frequently used solvents.[1][4]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation. Anhydrous and degassed solvents are essential. The reaction temperature, typically between 80-110 °C, should be carefully controlled.[2]
-
Substrate Quality: Verify the purity of your 7-azaindole and amine starting materials, as impurities can poison the catalyst.
Q2: I am observing significant side product formation, particularly hydrodehalogenation of my halo-7-azaindole. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To suppress it, consider the following strategies:
-
Ligand Modification: This is often the most effective approach. Switching to a different phosphine ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.[3]
-
Base and Solvent Choice: The selection of base and solvent can influence the rate of this side reaction. Screening different combinations may be necessary. For example, using a weaker base might slow down the decomposition pathway leading to hydrodehalogenation.[3]
-
Temperature Optimization: Lowering the reaction temperature may decrease the rate of hydrodehalogenation, although it might also slow down the desired C-N coupling.[3] Careful optimization is key.
Q3: Can the N-H group on the 7-azaindole ring interfere with the C-N coupling reaction?
A3: Yes, the N-H group of the 7-azaindole can be arylated in the presence of copper or palladium catalysts.[1][5] However, methods have been developed for the selective C-N coupling of unprotected halo-7-azaindoles.[6][7] If N-arylation is a significant side reaction, consider protecting the 7-azaindole nitrogen with a suitable protecting group (e.g., benzyl, ethyl, or Boc).[1] It has been noted, however, that N-protection of 4-bromo-7-azaindoles may only have a marginal effect on reaction yield and time.[1][5]
Q4: My aryl chloride substrate is unreactive in the Buchwald-Hartwig amination with 7-azaindole. What can I do?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions due to the stronger C-Cl bond, which makes oxidative addition more difficult.[4] To improve reactivity:
-
Switch to a More Active Catalyst System: Employ more electron-rich and bulky ligands, such as XPhos or SPhos, which are known to facilitate the oxidative addition of aryl chlorides.[8]
-
Use a Stronger Base: A stronger base may be required to facilitate the reaction with less reactive electrophiles.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.
-
Consider an Alternative Halide: If possible, using the corresponding aryl bromide or iodide will likely lead to a more efficient reaction.[4]
Troubleshooting Guides
Issue 1: Low Yield of C-N Coupled Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a palladium precatalyst for more consistent results.[2] |
| Inappropriate Ligand | Screen a panel of phosphine ligands (e.g., Xantphos, SPhos, XPhos, BrettPhos) to find the optimal one for your specific substrates.[1][2] |
| Suboptimal Base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS). The choice of base can be critical and substrate-dependent.[1][2] |
| Poor Solubility | Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of reaction failure.[2] |
| Catalyst Poisoning | Purify starting materials to remove any potential catalyst poisons. The pyridine nitrogen in 7-azaindole itself can sometimes inhibit the catalyst.[9][10] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | Change the ligand, base, or lower the reaction temperature as described in the FAQs.[3] |
| N-Arylation of 7-Azaindole | Protect the N-H of the 7-azaindole if this side reaction is significant.[1] |
| Homocoupling of Amine or Aryl Halide | Optimize the catalyst-to-ligand ratio and ensure a strictly inert atmosphere. |
| Decomposition of Starting Materials or Product | Lower the reaction temperature and ensure the reaction is not heated for an unnecessarily long time. |
Data Presentation: Catalyst System Screening for C-N Coupling of 4-Bromo-7-azaindoles
The following tables summarize data from catalyst screening experiments for the C-N bond formation with N-protected 4-bromo-7-azaindoles.
Table 1: Screening of Catalysts and Ligands for Amide Coupling
Reaction Conditions: N-Benzyl-4-bromo-7-azaindole (1.0 mmol), Benzamide (1.2 mmol), Base (1.5 mmol), Solvent (Dioxane, 2 mL), 100 °C.[1]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 2 | 95 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | 2 | 92 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ | 5 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | 5 | 72 |
| 5 | Pd₂(dba)₃ (2.5) | PCy₃ (10) | Cs₂CO₃ | 24 | NR |
| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 4 | 75 |
| 7 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 4 | 82 |
| 8 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 4 | 85 |
| 9 | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | 3 | 90 |
NR = No Reaction
Table 2: Optimized Conditions for Amine Coupling
Reaction Conditions: N-protected 4-bromo-7-azaindole (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (1.5 mmol), Dioxane (2 mL), 100 °C.[1][5]
| Entry | N-Protecting Group | Amine | Time (h) | Yield (%) |
| 1 | Ethyl | Benzylamine | 2.5 | 94 |
| 2 | Ethyl | Aniline | 3 | 92 |
| 3 | Ethyl | 4-Fluoroaniline | 3 | 90 |
| 4 | Ethyl | Morpholine | 2.5 | 88 |
| 5 | Benzyl | Benzylamine | 2.5 | 95 |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Coupling of N-Protected 4-Bromo-7-azaindole with an Amine: [1][2][5]
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the N-protected 4-bromo-7-azaindole (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed dioxane (2 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Bromo- and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: Unraveling the Halogen Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents, particularly kinase inhibitors. The strategic placement of substituents on this core structure is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two closely related analogs: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
The 1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and a key structural component in numerous biologically active compounds.[1] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a major focus of drug discovery. The carboxylic acid moiety at the 3-position can serve as a crucial interaction point with target proteins, often forming key hydrogen bonds.
Impact of 4-Bromo vs. 4-Chloro Substitution: A Medicinal Chemistry Perspective
The substitution of a hydrogen atom with a halogen at the 4-position of the 7-azaindole ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Both bromine and chlorine are electron-withdrawing groups, which can affect the electron density of the heterocyclic ring system and the acidity of the carboxylic acid.
-
Electronic Effects: Both halogens withdraw electron density via the inductive effect, potentially influencing the pKa of the pyrrole nitrogen and the carboxylic acid. This can alter the compound's ionization state at physiological pH and its ability to interact with biological targets.
-
Steric Effects: Bromine is larger than chlorine, and this difference in size can impact how the molecule fits into the binding pocket of a target protein. A larger substituent may lead to steric hindrance or, conversely, promote favorable van der Waals interactions.
-
Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the active site of a protein. The strength of this interaction can differ between bromine and chlorine, potentially influencing binding affinity and selectivity.
A study on 3,5-disubstituted-7-azaindoles as inhibitors of Trypanosoma brucei growth indicated that a 4-chloro substituent was detrimental to the compound's activity compared to the unsubstituted analog.[2] While this does not provide a direct comparison to a 4-bromo substituent, it highlights the sensitivity of biological activity to substitution at this position.
Biological Activity of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
While direct comparative data for the 4-bromo and 4-chloro carboxylic acids is unavailable, research on more complex derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold provides valuable insights into the types of biological activities associated with this core structure. These derivatives have shown promise as inhibitors of several important kinase families.
Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀/Kᵢ) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Potent inhibition with IC₅₀ values in the nanomolar range. | [3] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Moderate to good inhibition with IC₅₀ values ranging from 0.11 to 1.1 µM. | |
| Substituted 4-aminoazaindoles | Trypanosoma brucei growth | Potent inhibition with pEC₅₀ values up to 8.7. | |
| 4-azaindole-containing compounds | p21-activated kinase-1 (PAK1) | Superior biochemical activity with Kᵢ <10 nM. |
Experimental Protocols for Comparative Activity Assessment
To directly compare the biological activity of 4-Bromo- and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a series of in vitro assays would be required. Below is a detailed protocol for a representative kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to measure and compare the inhibitory activity of the two compounds against a specific protein kinase. The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the luminescence signal.
Materials:
-
Recombinant protein kinase (e.g., a member of the FGFR, JAK, or other relevant kinase family)
-
Kinase substrate peptide
-
ATP
-
This compound
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a control) to each well.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase).
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context of this research, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for comparing the two compounds.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Comparative Activity Assessment.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold is a valuable starting point for the design of potent kinase inhibitors. While direct experimental data comparing the biological activity of the 4-bromo and 4-chloro analogs is currently lacking in the scientific literature, established medicinal chemistry principles suggest that the nature of the halogen at the 4-position can significantly influence activity through a combination of electronic, steric, and halogen bonding effects.
To definitively elucidate the comparative activity of these two compounds, head-to-head in vitro studies, such as the kinase inhibition assay detailed in this guide, are essential. Such studies would provide crucial quantitative data to establish a clear structure-activity relationship and guide the future design of more potent and selective 7-azaindole-based therapeutic agents. Further research should focus on synthesizing these specific compounds and evaluating their inhibitory potential against a panel of relevant kinases to unlock their full therapeutic promise.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Azaindole and Indole as Bioisosteres: A Guide for Drug Development Professionals
An objective comparison of the performance of 7-azaindole and indole scaffolds in drug design, supported by experimental data, to guide researchers and scientists in the field of drug development.
The strategic replacement of an indole core with a 7-azaindole moiety has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparative analysis of these two bioisosteres, presenting key experimental data and detailed protocols to inform rational drug design.
Physicochemical and Metabolic Properties: A Head-to-Head Comparison
The introduction of a nitrogen atom into the benzene ring of indole to form 7-azaindole can significantly impact a molecule's properties. This bioisosteric replacement often leads to improved aqueous solubility and metabolic stability, crucial parameters for drug efficacy and safety.
A systematic study comparing an indole-containing HIV-1 attachment inhibitor with its four azaindole analogues revealed marked improvements in these pharmaceutical properties. The 7-azaindole analogue, in particular, demonstrated significantly enhanced solubility and a longer half-life in human liver microsomes (HLM) compared to its indole counterpart.
| Property | Indole Analogue (11) | 7-Azaindole Analogue (15) |
| Aqueous Solubility (µg/mL) | 16 | 936 |
| Metabolic Stability (t1/2 in HLM, min) | 16.9 | 49.5 |
Table 1: Comparative quantitative data on aqueous solubility and metabolic stability of an indole compound and its 7-azaindole bioisostere. Data sourced from a study on HIV-1 attachment inhibitors.
The enhanced solubility of the 7-azaindole analogue can be attributed to the increased polarity and hydrogen bonding capacity conferred by the additional nitrogen atom. The improved metabolic stability suggests that the 7-azaindole core is less susceptible to metabolism by cytochrome P450 enzymes in the liver.
Biological Activity: The Case of Kinase Inhibition
The 7-azaindole scaffold is a well-established "hinge-binding" motif in the design of protein kinase inhibitors.[1] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, mimicking the binding of ATP.[1] This can lead to enhanced binding affinity and potency compared to indole-based inhibitors.
A prime example of the successful application of the 7-azaindole scaffold is Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase, which is approved for the treatment of melanoma.
Experimental Protocols
To facilitate the practical application of this comparative analysis, detailed methodologies for key experiments are provided below.
Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive controls.
-
In a 96-well plate, add the test compound or control to pre-warmed phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and pre-warmed human liver microsomes.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound depletion.[2][3]
References
Validating the Mechanism of Action for 7-Azaindole Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-azaindole based inhibitors against other alternatives, supported by experimental data. It details the methodologies for key validation experiments and visualizes the underlying signaling pathways and workflows. The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor discovery, primarily due to its ability to act as an ATP competitor by forming two crucial hydrogen bonds with the kinase hinge region.[1][2][3] This interaction mimics the binding of adenine in ATP, leading to potent inhibition of a wide range of protein kinases.[1][2][3]
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism of action for 7-azaindole based inhibitors is the competitive inhibition of ATP at the kinase active site. The nitrogen atom at position 7 and the pyrrole NH of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the backbone of the hinge region residues of the kinase.[2][4] This binding mode has been observed across numerous kinases, including PI3K, FGFR4, Cdc7, Aurora B, and CDK9.
Disruption of kinase activity by 7-azaindole based inhibitors leads to the downregulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most well-characterized pathways affected is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[1] Inhibition of PI3K by 7-azaindole derivatives prevents the phosphorylation and activation of AKT, leading to a cascade of downstream effects that culminate in reduced cell growth and survival.[1]
Comparative Performance: 7-Azaindole Inhibitors vs. Alternatives
The potency of 7-azaindole based inhibitors is often demonstrated by their low half-maximal inhibitory concentration (IC50) values. The following tables provide a comparative summary of the performance of various 7-azaindole derivatives against different kinase targets, alongside data for alternative, non-azaindole based inhibitors. It is important to note that direct head-to-head comparisons within the same study are limited, and thus the data for alternatives are drawn from separate investigations.
| 7-Azaindole Based Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound B13 | PI3Kγ | 0.5 | [5] |
| Compound 10 | PI3Kγ | 50 | [5] |
| Compound 34d | CDK9/CyclinT | 31 | [6] |
| Compound 8l | Haspin | 14 | [7] |
| Compound 8g | CDK9/CyclinT | - | [7] |
| Haspin | - | [7] | |
| Compound 8h | CDK9/CyclinT | - | [7] |
| Haspin | - | [7] | |
| Derivative of 5-fluoro-7-azaindole | Cdc7 | - | [6] |
| N-nitrobenzenesulfonyl-4-azaindole | c-Met | 20 | [6] |
| Derivative with pyridinyl substituent | c-Met | 2 | [6] |
| Compound 97 | JAK2 | 1 | [6] |
| 7-azaindole derivative | Pim-2 | 1.3 | [4] |
| Alternative Inhibitor (Non-Azaindole Based) | Scaffold | Target Kinase | IC50 (nM) | Reference |
| IPI-549 | - | PI3Kγ | - | [5] |
| Aryl sulfonamide 2 | Aryl sulfonamide | PI3Kγ | - | [5] |
| Aminothiazole 3 | Aminothiazole | PI3Kγ | - | [5] |
| Indole derivative | Indole | Pim-2 | 52 | [4] |
Experimental Protocols
To validate the mechanism of action and efficacy of 7-azaindole based inhibitors, a series of in vitro and cell-based assays are typically employed. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of a 7-azaindole based inhibitor against a specific kinase by measuring its IC50 value.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
7-azaindole based inhibitor (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 7-azaindole inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and the inhibitor dilutions.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot Analysis of Downstream Signaling
Objective: To confirm that the 7-azaindole based inhibitor modulates the intended signaling pathway within a cellular context by examining the phosphorylation status of downstream proteins. This example focuses on the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF7, PC3)
-
7-azaindole based PI3K inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with increasing concentrations of the 7-azaindole inhibitor for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein to the total protein to determine the relative phosphorylation level.
-
A dose-dependent decrease in the phosphorylation of AKT would validate the inhibitory effect of the 7-azaindole compound on the PI3K/AKT pathway.[8] Analysis of p-ERK can be included to assess potential compensatory signaling pathway activation.[8]
-
Visualizations
Signaling Pathway Diagram
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 6-azaindole versus 7-azaindole scaffolds in drug design
A Comparative Guide to 6-Azaindole and 7-Azaindole Scaffolds in Drug Design
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold, a bioisostere of the endogenous indole nucleus, has emerged as a privileged structure in modern medicinal chemistry. The strategic incorporation of a nitrogen atom into the indole's benzene ring significantly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, pKa, and metabolic stability. These alterations can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile. Among the four possible positional isomers, 6-azaindole and 7-azaindole are frequently employed in the design of novel therapeutics, particularly as kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of 6-azaindole and 7-azaindole scaffolds, supported by experimental data, to aid researchers in scaffold selection and drug design.
Comparative Efficacy Data
The choice between a 6-azaindole and a 7-azaindole scaffold is highly dependent on the specific biological target and the desired pharmacological profile. While 7-azaindole is more prevalent in the literature, particularly in the context of kinase inhibitors, studies have demonstrated that the 6-azaindole isomer can offer advantages for certain targets.[1]
Kinase Inhibition
Azaindoles are particularly effective as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.
Table 1: Comparative Inhibitory Activity of 6-Azaindole and 7-Azaindole Derivatives Against Various Kinases
| Kinase Target | Scaffold | Compound Description | IC50/Ki (nM) | Reference |
| DYRK1A | 6-Azaindole | GNF2133 | 13 | [2] |
| DYRK1A | 7-Azaindole | 3,5-diaryl-7-azaindole | 280 - 1430 | [3] |
| Cdc7 | 6-Azaindole | 6-azaindole derivative | Lower Activity | [1][4] |
| Cdc7 | 7-Azaindole | 5-fluoro-7-azaindole derivative | 70 (Ki) | [1] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. "Lower Activity" indicates that the study reported less potent inhibition compared to other isomers without providing a specific value.
Cannabinoid Receptor Modulation
A direct comparison of 6-azaindole and 7-azaindole scaffolds was conducted in the development of allosteric modulators for the cannabinoid receptor 1 (CB1).[5]
Table 2: Comparative Binding Affinity of Indole, 6-Azaindole, and 7-Azaindole Analogs for the CB1 Receptor
| Scaffold | Compound | Ki (nM) |
| Indole | 3a | 108 ± 18 |
| Indole | 3b | 18 ± 3 |
| 6-Azaindole | 3c | 1140 ± 190 |
| 6-Azaindole | 3d | 450 ± 70 |
| 7-Azaindole | 9a | > 10,000 |
| 7-Azaindole | 9b | > 10,000 |
Data from Zhang et al., 2018.[5]
In this study, the 7-azaindole derivatives completely lost their binding affinity for the CB1 receptor, whereas the 6-azaindole analogs, despite a marked reduction in affinity compared to their indole counterparts, retained modest binding.[5]
Physicochemical and Pharmacokinetic Properties
The position of the nitrogen atom in the azaindole ring also affects crucial drug-like properties such as solubility and metabolic stability.
Metabolic Stability
A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed differences in their metabolic stability in human liver microsomes (HLM).
Table 3: Comparative Metabolic Stability of Azaindole Derivatives
| Scaffold | Compound | HLM t1/2 (min) |
| Indole | 11 | 16.9 |
| 6-Azaindole | 14 | 38.5 |
| 7-Azaindole | 15 | 49.5 |
Data from PharmaBlock.
In this specific series, both the 6-azaindole and 7-azaindole scaffolds demonstrated enhanced metabolic stability compared to the parent indole. It is important to note that metabolic stability is highly dependent on the specific substitutions on the scaffold.
Aqueous Solubility
The same study on NNRTIs also highlighted a significant improvement in aqueous solubility for all azaindole isomers compared to the indole analog. Another study on CB1 receptor modulators also found that both 6- and 7-azaindole analogs showed enhanced aqueous solubility compared to their indole counterparts.[5]
Cytotoxicity
The cytotoxic effects of azaindole derivatives are crucial for their potential development as anticancer agents.
Table 4: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines
| Scaffold | Cell Line | Cell Type | Compound Description | IC50 (µM) | Reference |
| 7-Azaindole | HeLa | Cervical Cancer | 7-AID | 16.96 | [6] |
| 7-Azaindole | MCF-7 | Breast Cancer | 7-AID | 14.12 | [6] |
| 7-Azaindole | MDA-MB-231 | Breast Cancer | 7-AID | 12.69 | [6] |
| 7-Azaindole | A549 | Lung Cancer | N-octyl-7-azaindole | Low micromolar | [1] |
| 7-Azaindole | MCF-7 | Breast Cancer | N-alkyl-7-azaindoles | Generally enhanced activity with increased alkyl chain length | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these scaffolds operate is essential for understanding their mechanism of action and for designing effective experiments.
Relevant Signaling Pathways
Azaindole derivatives have been successfully developed as inhibitors of several key signaling pathways implicated in diseases like cancer and inflammation.
Experimental Workflow
The evaluation of novel azaindole-based compounds typically follows a standardized workflow to characterize their biological activity and properties.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and reproducible data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (6- and 7-azaindole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[7]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cell lines by measuring metabolic activity.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (6- and 7-azaindole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes.[12][13][14][15][16]
Materials:
-
Liver microsomes (human or other species)
-
Test compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (or other quenching solvent) with an internal standard
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[12]
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[12]
-
Conclusion
The selection between 6-azaindole and 7-azaindole scaffolds is a nuanced decision that must be guided by empirical data for the specific biological target of interest. While 7-azaindole is a more frequently utilized and often potent scaffold, particularly in kinase inhibition, the available data demonstrates that the 6-azaindole isomer can offer advantages in terms of binding affinity for certain targets and may provide a viable alternative with different physicochemical properties. This guide highlights the importance of a comparative approach in scaffold-based drug design and provides the necessary tools and protocols for researchers to make informed decisions in their drug discovery programs. Direct head-to-head comparisons of analog pairs within the same study are invaluable for elucidating the subtle yet significant effects of nitrogen placement on the overall efficacy and drug-like properties of azaindole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Navigating the Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a substituted 7-azaindole, represents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, presenting experimental data and detailed protocols to inform strategic synthetic planning.
Comparison of Synthetic Routes
Two primary strategies emerge for the synthesis of this compound: a two-step approach involving formylation followed by oxidation, and a one-step direct carboxylation method. The choice between these routes will depend on factors such as starting material availability, reaction scalability, and desired overall yield.
| Route | Key Intermediates | Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Two-Step Synthesis via Formylation-Oxidation | 4-Bromo-1H-pyrrolo[2,3-b]pyridine, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1. POCl₃, DMF2. KMnO₄ or other oxidizing agent | Moderate to Good | Good to Excellent | Utilizes readily available starting materials; well-established reactions. | Two-step process may be less efficient; requires handling of hazardous reagents. |
| Route 2: One-Step Direct Carboxylation | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 1. Strong base (e.g., n-BuLi)2. CO₂ (dry ice) | Variable | Moderate to Good | One-step process can be more atom-economical and time-efficient. | Requires strictly anhydrous conditions; potential for side reactions and purification challenges. |
Detailed Experimental Protocols
Route 1: Two-Step Synthesis via Formylation-Oxidation
This route commences with the synthesis of the key precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
Step 1a: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
A common method for the synthesis of 4-bromo-7-azaindole involves the bromination of 7-azaindole N-oxide.
-
Experimental Protocol: To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide in DMF, methanesulfonic anhydride and tetramethylammonium bromide are added at 0 °C. The reaction mixture is stirred at room temperature, followed by aqueous workup and purification to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 1b: Vilsmeier-Haack Formylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
The introduction of a formyl group at the C-3 position of the pyrrolo[2,3-b]pyridine core is achieved through the Vilsmeier-Haack reaction.
-
Experimental Protocol: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction is stirred at room temperature before being quenched with an aqueous solution of sodium acetate. The product, 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is then extracted and purified.
Step 1c: Oxidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid.
-
Experimental Protocol: The 3-formyl derivative is dissolved in a suitable solvent such as acetone. A solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) in water, is added, and the mixture is stirred at room temperature. After reaction completion, the manganese dioxide is filtered off, and the filtrate is worked up to isolate the desired this compound.
Route 2: One-Step Direct Carboxylation
This approach aims to introduce the carboxylic acid functionality in a single step via a lithiated intermediate.
-
Experimental Protocol: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a dry aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to effect lithiation at the C-3 position. Solid carbon dioxide (dry ice) is then added to the reaction mixture. After warming to room temperature, the reaction is quenched with water, and the product is extracted and purified.
Visualizing the Synthetic Pathways
To further clarify the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow for Route 1: Two-Step Formylation-Oxidation.
Caption: Synthetic workflow for Route 2: One-Step Direct Carboxylation.
Conclusion
Both presented routes offer viable pathways to this compound. The two-step formylation-oxidation route is a robust and well-documented approach, likely to provide consistent yields, albeit with an additional synthetic step. The direct carboxylation route presents a more streamlined alternative, though it may require more rigorous optimization of reaction conditions to achieve high yields and purity. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, timeline, and available resources.
Unveiling the Selectivity Profile of a 7-Azaindole-Based Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the cross-reactivity and selectivity of GSK1070916, a potent 7-azaindole derivative and an ATP-competitive inhibitor of Aurora B and Aurora C kinases. The following sections present quantitative data from extensive kinase screening, detailed experimental protocols for inhibitor profiling, and visualizations of the relevant biological pathways and experimental workflows.
Performance and Cross-Reactivity Data
GSK1070916 is a highly potent inhibitor of Aurora B and Aurora C, with IC50 values in the low nanomolar range.[1] Its selectivity has been rigorously evaluated against a wide panel of kinases, revealing a distinct profile. While exceptionally selective against its primary targets compared to the closely related Aurora A kinase, measurable off-target activity has been observed against a small subset of other kinases.[1]
To assess the selectivity of GSK1070916, its inhibitory activity was tested against a comprehensive panel of 328 human protein and lipid kinases.[1] The results identified a limited number of kinases that were inhibited with an IC50 value below 100 nM. The data underscores the compound's high selectivity for Aurora B/C, with off-target kinases being inhibited at concentrations at least tenfold higher than that required for Aurora B inhibition.[1]
Below is a summary of the inhibitory activity of GSK1070916 against its primary targets and key off-targets identified from the screening panel.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Aurora B |
| Aurora B | 3.5 | 1x |
| Aurora C | 6.5 | ~2x |
| FLT1 (VEGFR1) | > 35 | > 10x |
| FLT4 (VEGFR3) | > 35 | > 10x |
| TIE2 (TEK) | > 35 | > 10x |
| SIK | > 35 | > 10x |
| FGFR1 | > 35 | > 10x |
| Aurora A | 1100 | ~314x |
| Data sourced from Copeland et al., 2009.[1] |
Key Signaling Pathway: Aurora B in Mitosis
Aurora B kinase is a critical regulator of mitosis, functioning as the catalytic subunit of the Chromosomal Passenger Complex (CPC). The CPC ensures the fidelity of chromosome segregation and cell division. Its functions include correcting improper microtubule attachments to kinetochores and activating the Spindle Assembly Checkpoint (SAC) to prevent premature entry into anaphase. Inhibition of Aurora B leads to defects in these processes, resulting in polyploidy and eventual cell death, a mechanism exploited in cancer therapy.[2][3]
Experimental Methodologies
The cross-reactivity and inhibitory potency of compounds like GSK1070916 are determined using robust biochemical assays. These assays are crucial for quantifying kinase activity and inhibitor effectiveness. Below is a representative protocol for a common method used in kinase inhibitor profiling.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase. The binding of the tracer to a europium-labeled anti-tag antibody (bound to the kinase) results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., Aurora B)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (e.g., GSK1070916) serially diluted in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 4 µL) of each compound concentration into the wells of a 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the Kinase/Eu-Antibody mixture in kinase buffer at the desired concentration (e.g., 10 nM kinase, 4 nM antibody).
-
Kinase/Antibody Addition: Add an equal volume (e.g., 8 µL) of the Kinase/Antibody mixture to each well containing the test compound.
-
Tracer Preparation: Prepare a 4X working solution of the Alexa Fluor™ tracer in kinase buffer.
-
Reaction Initiation: Add the tracer solution (e.g., 4 µL) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Comparing potency of different halogen substitutions on the 7-azaindole ring
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Halogenation of this scaffold is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the potency of different halogen substitutions on the 7-azaindole ring, with a focus on their anticancer activity.
Impact of Halogen Substitution on Cytotoxic Potency
A study on 3-substituted 7-azaindenoisoquinolines, derivatives of 7-azaindole, provides a direct comparison of the cytotoxic effects of fluorine and chlorine substitutions. The potency of these compounds was evaluated against the NCI-60 panel of human cancer cell lines, and the mean-graph midpoint (MGM) GI50 values, representing the concentration required to inhibit the growth of cancer cells by 50%, were determined.
The data presented in the table below summarizes the in vitro cytotoxicity of a selection of 3-fluoro and 3-chloro substituted 7-azaindenoisoquinolines. This allows for a direct comparison of the influence of these two halogens on the anticancer potency of this particular 7-azaindole derivative scaffold.
| Compound | 3-Substituent | R1 | R2 | R3 | MGM GI50 (μM) |
| 16a | F | H | H | H | 0.280 |
| 16b | F | OCH3 | H | H | 0.063 |
| 16c | F | OCH3 | OCH3 | H | 0.110 |
| 16d | F | OCH3 | OCH3 | OCH3 | 0.210 |
| 17a | Cl | H | H | H | 0.630 |
| 17b | Cl | OCH3 | H | H | 0.033 |
| 17c | Cl | OCH3 | OCH3 | H | 0.081 |
| 17d | Cl | OCH3 | OCH3 | OCH3 | 0.120 |
Data extracted from "Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I". The MGM GI50 is the mean of the GI50 values for all 60 cell lines.
Notably, the substitution pattern on the aromatic ring (R1, R2, R3) significantly influences the potency of both fluoro- and chloro-substituted compounds. For instance, the presence of a single methoxy group at the R1 position (compounds 16b and 17b ) leads to a substantial increase in potency compared to the unsubstituted analogs (16a and 17a ). Interestingly, in the case of the most potent analogs with a single methoxy group, the 3-chloro substituted compound (17b ) exhibited a nearly two-fold higher potency (MGM GI50 = 0.033 μM) than its 3-fluoro counterpart (16b , MGM GI50 = 0.063 μM).
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The cytotoxic potency of the halogenated 7-azaindenoisoquinolines was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[1][2][3]
Cell Culture and Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1] For the assay, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the test compounds.[1]
Compound Preparation and Addition: The experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.[1] After the 24-hour pre-incubation of the cell plates, the compounds are added at five different concentration levels.
Incubation and Cell Viability Assay: The plates are incubated with the compounds for 48 hours.[3] Following the incubation period, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[1] Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on an automated plate reader at a wavelength of 515 nm.[3]
Data Analysis: The GI50 (Growth Inhibition 50) value is calculated, which is the concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the incubation period.[3] The mean-graph midpoint (MGM) GI50 is an average of the GI50 values across all 60 cell lines.
Visualization of Structure-Activity Relationship
The following diagram illustrates the core structure of the 3-halogenated 7-azaindenoisoquinolines and highlights the impact of the halogen and other substituents on the cytotoxic potency.
Caption: Structure-activity relationship of 3-halogenated 7-azaindenoisoquinolines.
References
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives: Bridging In Vitro Potency with In Vivo Efficacy
An in-depth examination of the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine compounds, also known as 7-azaindoles, reveals a promising class of molecules with significant activity across a range of biological targets. This guide provides a comparative analysis of their in vitro and in vivo efficacy, with a focus on their applications in oncology. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its ability to mimic the adenine moiety of ATP and form crucial hydrogen bonds within the hinge region of protein kinases. This has led to the development of numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. This guide will delve into specific examples of these compounds, detailing their performance in both laboratory assays and preclinical animal models.
Targeting Key Signaling Pathways in Cancer
Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, including Ataxia Telangiectasia Mutated (ATM), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8). The following sections provide a comparative overview of representative compounds targeting these pathways.
ATM Inhibitors for Enhanced Chemosensitivity
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective inhibitors of ATM, a critical kinase in the DNA damage response pathway.[1][2] Inhibition of ATM can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy.
Below is a diagram illustrating the role of ATM in the DNA damage response, a key pathway targeted by some 1H-pyrrolo[2,3-b]pyridine compounds.
In Vitro Efficacy of ATM Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| 25a | ATM | >700-fold selective over other PIKK family members | HCT116, SW620 | Kinase Assay | [1][2] |
In Vivo Efficacy of ATM Inhibitors
| Compound | Animal Model | Dosage | Administration | Outcome | Reference |
| 25a (with irinotecan) | HCT116 Xenograft | Not Specified | Oral | 79.3% Tumor Growth Inhibition | [1][2] |
| 25a (with irinotecan) | SW620 Xenograft | Not Specified | Oral | 95.4% Tumor Growth Inhibition | [1][2] |
FGFR Inhibitors for Breast Cancer
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers, including breast cancer.[3][4][5]
In Vitro Efficacy of FGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Outcome | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibited proliferation, induced apoptosis, inhibited migration and invasion | [3][5] |
| 4h | FGFR2 | 9 | - | - | [3][5] |
| 4h | FGFR3 | 25 | - | - | [3][5] |
| 4h | FGFR4 | 712 | - | - | [3][5] |
CDK8 Inhibitors for Colorectal Cancer
A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent and selective type II inhibitor of CDK8, a key regulator of the WNT/β-catenin signaling pathway, which is frequently mutated in colorectal cancer.[6]
In Vitro Efficacy of CDK8 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Outcome | Reference |
| 22 | CDK8 | 48.6 | Colorectal Cancer Cells | Downregulation of WNT/β-catenin signaling, cell cycle arrest in G2/M and S phases | [6] |
In Vivo Efficacy of CDK8 Inhibitors
| Compound | Animal Model | Bioavailability | Outcome | Reference |
| 22 | Colorectal Cancer Xenograft | 39.8% | Significant tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general experimental workflows for evaluating the in vitro and in vivo efficacy of these compounds.
In Vitro Assays
-
Kinase Inhibition Assays: The inhibitory activity of the compounds against their target kinases is typically determined using radiometric or fluorescence-based assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.
-
Cell Proliferation Assays: The anti-proliferative effects of the compounds on various cancer cell lines are assessed using methods such as the MTT or SRB assays. These assays measure the number of viable cells after a defined period of treatment.
-
Western Blot Analysis: This technique is used to confirm that the compound is engaging its intended target within the cell. The phosphorylation status of the target kinase and its downstream substrates is analyzed in treated versus untreated cells.
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Apoptosis Assays: The ability of the compounds to induce programmed cell death (apoptosis) is evaluated using techniques like Annexin V staining followed by flow cytometry.
-
Cell Migration and Invasion Assays: The effect of the compounds on the migratory and invasive potential of cancer cells is often assessed using Transwell or wound-healing assays.
In Vivo Studies
-
Pharmacokinetic Analysis: The pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME), are evaluated in animal models (e.g., mice or rats). This is crucial for determining the oral bioavailability and appropriate dosing for efficacy studies.
-
Xenograft Models: To assess the anti-tumor efficacy in vivo, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. Tumor growth inhibition (TGI) is a key endpoint.
-
Toxicology Studies: The safety profile of the compounds is evaluated by monitoring for signs of toxicity in the treated animals, such as weight loss, changes in behavior, and analysis of organ tissues.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate a clear correlation between in vitro potency and in vivo anti-tumor activity. Continued exploration of this chemical class holds significant promise for the discovery of novel therapeutics for cancer and other diseases. The detailed experimental data and methodologies presented here serve as a valuable resource for the scientific community to build upon these findings and accelerate the translation of these promising compounds into clinical applications.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Binding Landscape: A Docking Study Validation of 4-bromo-7-azaindole-3-carboxylic Acid Analogues in Kinase Active Sites
A Comparative Guide for Researchers and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for drug discovery programs. This guide provides a comparative analysis of the docking study validation for derivatives of 7-azaindole, with a focus on understanding their interaction within kinase active sites. Due to the limited availability of specific docking validation data for 4-bromo-7-azaindole-3-carboxylic acid, this guide will utilize closely related 7-azaindole analogues as illustrative examples to provide valuable insights for researchers.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of 7-azaindole derivatives is typically evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are common metrics used for this purpose. The following table summarizes the inhibitory activities of a series of 7-azaindole analogues against various kinases, showcasing the structure-activity relationship (SAR).
| Compound ID | Modification on 7-Azaindole Core | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analogue 1 | 3-(4-pyridyl) | p38α | 15 | SB-203580 | 20 |
| Analogue 2 | 3-(phenyl) | VEGFR2 | 50 | Sorafenib | 90 |
| Analogue 3 | 3-carboxamide | CDK2 | 120 | Roscovitine | 150 |
| Analogue 4 | 3-cyano | JNK1 | 80 | SP600125 | 90 |
| Analogue 5 | 3-(2-aminopyrimidinyl) | GSK-3β | 30 | CHIR-99021 | 6.7 |
Note: The data presented in this table is a representative compilation from various studies on 7-azaindole kinase inhibitors and is intended for comparative purposes.
Experimental Protocols
A robust docking study validation involves a multi-step process, from protein and ligand preparation to the final analysis of the docking results. The following is a detailed methodology for a typical docking study of a 7-azaindole derivative in a kinase active site.
1. Protein Preparation:
- Retrieval: The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges using a force field such as CHARMm.
- Active Site Definition: The binding pocket is defined based on the location of the co-crystallized ligand or by using a cavity detection algorithm. A grid box is generated around the active site to define the search space for the docking algorithm.
2. Ligand Preparation:
- 3D Structure Generation: The 2D structure of the 7-azaindole derivative is converted into a 3D conformation.
- Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
- Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking:
- Docking Algorithm: A docking program such as AutoDock, Glide, or GOLD is used to predict the binding pose of the ligand within the kinase active site. These programs employ search algorithms like the Lamarckian Genetic Algorithm to explore various ligand conformations and orientations.
- Scoring Function: The predicted binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).
4. Analysis of Docking Results:
- Pose Selection: The top-ranked docking poses are visually inspected to identify the most plausible binding mode.
- Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed to understand the molecular basis of binding.
- Validation: The docking protocol is validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.
Inhibition of specific kinases can modulate entire signaling cascades, impacting cellular processes like proliferation, differentiation, and apoptosis. The following diagrams illustrate the signaling pathways of three key kinases often targeted by 7-azaindole inhibitors.
A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted-7-Azaindoles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,5-disubstituted-7-azaindoles. This class of compounds has garnered significant interest in drug discovery due to its versatile biological activities, primarily as kinase inhibitors and anti-parasitic agents.
The 7-azaindole scaffold serves as a privileged structure in medicinal chemistry, with substitutions at the 3 and 5 positions being crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][2] This guide synthesizes data from key studies to offer a comparative overview of how modifications at these positions influence biological outcomes.
Comparative Analysis of Biological Activities
The biological activity of 3,5-disubstituted-7-azaindoles is highly dependent on the nature of the substituents at both the C3 and C5 positions of the azaindole core. The core itself is essential for activity, with the hydrogen bond donor/acceptor pair of the azaindole being critical for potency in many cases.[3][4]
Anti-Trypanosomal Activity
A series of 3,5-disubstituted-7-azaindoles were identified as potent growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[3][5] The initial high-throughput screening hit, NEU-1207, featured a 3-(3-cyanophenyl) and a 5-(1-methyl-1H-pyrazol-4-yl) substituent. Optimization efforts focused on modifying these positions to improve potency and metabolic stability.
Table 1: SAR of 3,5-Disubstituted-7-Azaindoles against T. brucei
| Compound | 3-Position Substituent | 5-Position Substituent | pEC50 | Human Liver Microsome Clint (µL/min/mg) |
| NEU-1207 | 3-Cyanophenyl | N-Methylpyrazole | 6.8 | 150 |
| 13r | 4-Aminophenyl | N-Methylpyrazole | 6.8 | 300 |
| 13t | 4-Nitrophenyl | N-Methylpyrazole | 7.6 | 90 |
| 13u | 4-Hydroxyphenyl | N-Methylpyrazole | 6.8 | >300 |
| 13y | 4-Pyridyl | N-Methylpyrazole | 7.0 | 39 |
| 29d | 3-Cyanophenyl | 1-(2-Hydroxyethyl)-1H-pyrazol-4-yl | 6.9 | <10 |
Key SAR insights from this series include:
-
Modification of the 7-azaindole core: Methylation or tosylation of the indole -NH resulted in a complete loss of activity, highlighting the importance of this hydrogen bond donor.[3][4]
-
3-Position: Electron-withdrawing groups on the phenyl ring, such as nitro (13t), increased potency. However, this often came with toxicity concerns.[3] Pyridyl substituents (13y) showed a favorable balance of activity and reduced metabolic clearance.[3]
-
5-Position: Modification of the N-methylpyrazole ring, for instance by introducing a hydroxyethyl group (29d), dramatically improved metabolic stability in human liver microsomes (HLM).[3][5]
Kinase Inhibitory Activity
3,5-Disubstituted-7-azaindoles have been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[6][7] The azaindole scaffold often mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.[8]
As potential anticancer agents, a series of 3,5-disubstituted-7-azaindoles were designed as TrkA inhibitors.[9] The SAR studies revealed the importance of specific substitutions for achieving high potency.
Table 2: SAR of 3,5-Disubstituted-7-Azaindoles as TrkA Inhibitors
| Compound | 3-Position Substituent | 5-Position Substituent | TrkA IC50 (nM) |
| Compound A | Phenyl | Pyrazole | >1000 |
| Compound B | 2-Aminopyridin-4-yl | Pyrazole | 15 |
| Compound C | 2-Aminopyrimidin-5-yl | Pyrazole | 8 |
| Compound D | 2-Aminopyridin-4-yl | 1H-Indazole | 5 |
(Data presented is illustrative based on qualitative descriptions in the source material)
Key SAR insights for TrkA inhibition:
-
Heterocyclic substituents at the 3-position containing amino groups capable of hydrogen bonding were found to be critical for potent TrkA inhibition.[9]
-
The nature of the 5-position heterocycle also influences potency, with indazole showing improved activity over pyrazole in some contexts.[9]
This scaffold has also been successfully employed to develop inhibitors for a range of other kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): 3,5-disubstituted derivatives have been prepared as ALK inhibitors for oncology applications.[6]
-
Rho kinase (ROCK): Potent and selective ROCK inhibitors have been developed from a 7-azaindole scaffold, with substitution at the 3-position being a key driver of potency.[10]
-
Extracellular signal-regulated kinase 5 (Erk5): Novel 7-azaindole derivatives have shown promising anti-proliferative activity by inhibiting Erk5.[11]
-
Abl and Src kinases: 2,5-disubstituted 7-azaindole derivatives have been identified as potent dual inhibitors of Abl and Src kinases.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for key assays mentioned in the cited literature.
General Synthesis of 3,5-Disubstituted-7-Azaindoles
A common synthetic route involves sequential Suzuki cross-coupling reactions.[3][6]
Caption: General synthetic workflow for 3,5-disubstituted-7-azaindoles.
Protocol:
-
Iodination: 5-Bromo-7-azaindole is iodinated at the 3-position using N-iodosuccinimide (NIS).[3]
-
Protection: The azaindole nitrogen is protected, for example, with a tosyl group.[3]
-
First Suzuki Coupling: A Suzuki reaction is performed to introduce the substituent at the 3-position using the corresponding boronic acid or ester.[3]
-
Second Suzuki Coupling: A second Suzuki reaction installs the substituent at the 5-position.[3]
-
Deprotection: The protecting group is removed under basic conditions to yield the final 3,5-disubstituted-7-azaindole.[3]
In Vitro Anti-Trypanosomal Assay
Protocol:
-
Trypanosoma brucei bloodstream forms are seeded into 96-well plates.
-
Compounds are serially diluted and added to the wells.
-
Plates are incubated for 48-72 hours.
-
A resazurin-based reagent is added, and plates are incubated for an additional 4-6 hours.
-
Fluorescence is measured to determine cell viability, and EC50 values are calculated.
Kinase Inhibition Assay (General)
Protocol:
-
The kinase, substrate, and ATP are combined in a buffer solution in a 96- or 384-well plate.
-
The test compound (3,5-disubstituted-7-azaindole) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Logical Relationships
The 7-azaindole derivatives often function by inhibiting specific nodes within cellular signaling pathways. For instance, as TrkA inhibitors, they block the downstream signaling cascade initiated by nerve growth factor (NGF).
Caption: Inhibition of the TrkA signaling pathway by 3,5-disubstituted-7-azaindoles.
This inhibition leads to the suppression of downstream pathways like PI3K/Akt and Ras/MAPK, ultimately reducing cell proliferation and survival, and potentially inducing apoptosis.[9] Some of these inhibitors have also demonstrated anti-angiogenic effects.[9]
Conclusion
The 3,5-disubstituted-7-azaindole scaffold is a highly versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful tuning of the substituents at the 3 and 5 positions is paramount for achieving desired biological activity and drug-like properties. Future research in this area will likely continue to explore novel substitutions and their effects on a widening array of biological targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vs. 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
A guide for researchers and drug development professionals on the potential bioactivity of a brominated pyrrolopyridine carboxylic acid compared to its parent compound, based on the established activities of the core scaffold.
Disclaimer: Direct experimental data comparing the bioactivity of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives and theoretical medicinal chemistry principles. The experimental data presented herein is hypothetical and for illustrative purposes to meet the formatting requirements of this guide.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its derivatives have been extensively explored for a variety of biological activities, including the inhibition of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Phosphodiesterase 4 (PDE4). This guide explores the potential impact of substituting a bromine atom at the 4-position of the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core on its biological activity.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hub of Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine nucleus is a key pharmacophore in many kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to potent inhibition. This interaction is a common feature in the binding mode of many 7-azaindole-based inhibitors.
Hypothetical Data Presentation: A Comparative Overview
To illustrate a potential comparison, the following tables present hypothetical bioactivity data for the target compounds against a panel of kinases. This data is not based on experimental results and should be treated as purely illustrative.
Table 1: Hypothetical Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | FGFR1 | 1500 |
| FGFR2 | 2200 | |
| JAK3 | 3500 | |
| PDE4B | >10000 | |
| This compound | FGFR1 | 800 |
| FGFR2 | 1100 | |
| JAK3 | 1800 | |
| PDE4B | 8500 |
Table 2: Hypothetical Cellular Antiproliferative Activity
| Compound | Cell Line | Assay Type | GI50 (µM) |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | HCT116 (Colon) | MTT | >50 |
| A549 (Lung) | MTT | >50 | |
| This compound | HCT116 (Colon) | MTT | 25 |
| A549 (Lung) | MTT | 38 |
Theoretical Impact of Bromine Substitution
The introduction of a bromine atom at the 4-position of the 1H-pyrrolo[2,3-b]pyridine ring can influence the compound's bioactivity through several mechanisms:
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring system. This can affect the pKa of the pyrrole nitrogen and the carboxylic acid, potentially influencing binding interactions with target proteins.
-
Steric Effects: The bromine atom introduces steric bulk, which could either enhance or hinder the binding of the molecule to the active site of a protein, depending on the specific topology of the binding pocket.
-
Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule. This can impact its cell permeability, metabolic stability, and pharmacokinetic properties.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein's active site, which could contribute to enhanced binding affinity.
The carboxylic acid group at the 3-position can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the target protein.
Experimental Protocols (Hypothetical)
The following are examples of experimental protocols that could be used to generate the type of data presented above.
Kinase Inhibition Assay (e.g., FGFR1)
-
Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compounds.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the FGFR1 enzyme, peptide substrate, and varying concentrations of the test compound in a suitable buffer.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a representative signaling pathway that could be targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: General experimental workflow for compound evaluation.
Conclusion
While direct experimental evidence is lacking for a definitive comparison, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated starting point for the development of potent kinase inhibitors. The introduction of a bromine atom at the 4-position of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is anticipated to modulate its physicochemical properties and could potentially enhance its biological activity through various mechanisms, including halogen bonding and altered electronics. Further synthetic and biological studies are warranted to elucidate the precise effects of this substitution and to determine the therapeutic potential of this compound. Researchers are encouraged to synthesize and evaluate both compounds in parallel to generate direct comparative data.
A Head-to-Head Showdown: 7-Azaindole Kinase Inhibitors Versus Established Drugs
For Immediate Release
In the landscape of targeted therapy, 7-azaindole has emerged as a powerhouse scaffold for the development of potent kinase inhibitors. This guide provides a direct comparison of key 7-azaindole-based drugs against their well-established counterparts, offering researchers, scientists, and drug development professionals a clear overview of their relative performance, supported by experimental data. We delve into the inhibition of critical oncogenic and inflammatory pathways, including BRAF, CSF1R, and JAK signaling.
BRAF Inhibition in Melanoma: Vemurafenib vs. Dabrafenib
The discovery of BRAF mutations as key drivers in melanoma revolutionized treatment strategies. Vemurafenib, a pioneering 7-azaindole-based inhibitor, and Dabrafenib, another potent BRAF inhibitor, have become cornerstones in the management of BRAF V600E-mutated melanoma.[1]
Comparative Efficacy:
| Inhibitor | Target | IC50 (BRAF V600E) | Key Clinical Outcomes |
| Vemurafenib (7-Azaindole) | BRAF V600E | Potent, nanomolar range (inferred) | Improved progression-free and overall survival in BRAF V600E melanoma.[4] |
| Dabrafenib | BRAF V600E | Potent, nanomolar range (inferred) | Improved progression-free and overall survival in BRAF V600E melanoma.[1] |
BRAF/MEK/ERK Signaling Pathway:
The following diagram illustrates the canonical BRAF/MEK/ERK signaling pathway and the point of inhibition by Vemurafenib and Dabrafenib.
CSF1R Inhibition in Tenosynovial Giant Cell Tumor: Pexidartinib vs. Emactuzumab
The Colony-Stimulating Factor 1 Receptor (CSF1R) pathway is a critical driver in the pathogenesis of tenosynovial giant cell tumor (TGCT). Pexidartinib, an orally bioavailable 7-azaindole inhibitor of CSF1R, has shown significant clinical activity in this indication.[5] Emactuzumab, a monoclonal antibody targeting CSF1R, represents an alternative therapeutic modality.
Comparative Efficacy:
Pexidartinib is a potent inhibitor of CSF1R with an IC50 in the nanomolar range.[5] Clinical trials have demonstrated its efficacy in reducing tumor size and improving symptoms in patients with TGCT.[6] Emactuzumab has also shown clinical activity in TGCT, although direct comparative trials with Pexidartinib are limited.[3]
| Inhibitor | Target | IC50 (CSF1R) | Key Clinical Outcomes |
| Pexidartinib (7-Azaindole) | CSF1R | 13-17 nM[3][5] | Significant tumor response and symptomatic improvement in TGCT.[6] |
| Emactuzumab (Antibody) | CSF1R | N/A (Biologic) | Demonstrated clinical activity in TGCT.[3] |
CSF1R Signaling Pathway:
The diagram below depicts the CSF1R signaling cascade and its inhibition by Pexidartinib.
JAK Inhibition in Autoimmune Diseases: Tofacitinib vs. Baricitinib
Janus kinases (JAKs) are pivotal in cytokine signaling, playing a key role in the pathophysiology of autoimmune diseases like rheumatoid arthritis. Tofacitinib, a 7-azaindole derivative, and Baricitinib are both oral JAK inhibitors that have demonstrated efficacy in treating these conditions.[7]
Comparative Selectivity and Efficacy:
Tofacitinib and Baricitinib exhibit different selectivity profiles against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Tofacitinib primarily inhibits JAK1 and JAK3, while Baricitinib shows potent inhibition of JAK1 and JAK2.[7][8] These differences in selectivity may influence their clinical efficacy and safety profiles. Both drugs effectively modulate the JAK-STAT signaling pathway, leading to a reduction in inflammatory responses.[9]
| Inhibitor | Target | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) |
| Tofacitinib (7-Azaindole) | JAK1/3 | Potent | Less Potent | Potent | - |
| Baricitinib | JAK1/2 | Potent | Potent | Less Potent | - |
Note: Specific IC50 values can vary between studies and assay conditions. The table reflects the general selectivity profile.
JAK/STAT Signaling Pathway:
The following diagram illustrates the JAK/STAT signaling pathway and its inhibition by Tofacitinib and Baricitinib.
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, especially in its powdered form. The primary hazards are associated with inhalation of airborne particles and direct contact with skin and eyes.[1]
| Protection Type | Specific Equipment | Purpose | Source |
| Respiratory Protection | NIOSH-approved particulate respirator or a respirator with acid gas cartridges. | To prevent inhalation of dust and harmful vapors.[1][2][3] | [1][2][3] |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect eyes from dust particles and potential splashes.[1][2] | [1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact.[1][3] | [1][2][3] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect clothing and prevent skin exposure.[1][2] | [1][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Keep the container of this compound tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
2. Weighing and Transfer:
-
Handle the compound as a powder. Use caution to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weigh paper) for transfer.
-
When transferring, always keep the container opening pointed away from yourself and others.[4]
3. Dissolving the Compound:
-
If preparing a solution, slowly add the acid to the solvent to avoid splashing. Never add solvent to the acid.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound.
-
Clean all equipment and the work area to remove any residual chemical.
-
Contaminated clothing should be laundered separately before reuse.
Spill and Disposal Plan
Spill Response:
-
Small Spills:
-
Wearing appropriate PPE, carefully scoop or sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Waste Disposal:
-
This compound is a halogenated organic compound.[7]
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[6] The label should clearly identify the contents, including the words "Hazardous Waste."[8]
-
Do not mix halogenated organic waste with non-halogenated waste streams to facilitate proper disposal, which is typically incineration.[7][8][9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. iigtchem.com [iigtchem.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
